3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVDIMMOAFLTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine CAS number and properties
The following is an in-depth technical guide for 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine , a specialized heterocyclic building block used in medicinal chemistry.
Advanced Intermediate for P-CABs and Kinase Inhibitors[1]
Executive Summary & Chemical Identity
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is a functionalized pyridine derivative characterized by a 2-amino group and a 3-fluorobenzyloxy ether linkage at the C3 position. This scaffold serves as a critical pharmacophore in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and Receptor Tyrosine Kinase (RTK) inhibitors (e.g., c-Met, ALK). Its structural duality—combining a hydrogen-bond donor/acceptor motif (aminopyridine) with a lipophilic, metabolically stable tail (fluorophenyl)—makes it a versatile tool for optimizing ligand-binding affinity.
Chemical Identification Data
| Property | Specification |
| Systematic Name | 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine |
| Alternative Names | 2-Amino-3-(3-fluorobenzyloxy)pyridine; 3-(3-Fluorobenzyloxy)-2-pyridinamine |
| CAS Number | Not Widely Indexed (Analogous to 877399-00-3) |
| Molecular Formula | C₁₂H₁₁FN₂O |
| Molecular Weight | 218.23 g/mol |
| SMILES | Nc1ncccc1OCc2cccc(F)c2 |
| InChIKey | Predicted:[1][2][3][4][5][6][7][8][9] JTNQRYYGVCULTJ-UHFFFAOYSA-N (Analogous) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
Synthetic Methodology & Reaction Mechanism
The synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine typically proceeds via a Williamson Ether Synthesis or a base-mediated alkylation. This protocol prioritizes regioselectivity to ensure
Core Synthesis Protocol
Precursors:
-
Substrate: 2-Amino-3-hydroxypyridine (CAS 16867-03-1)
-
Electrophile: 3-Fluorobenzyl bromide (CAS 456-41-7) or 3-Fluorobenzyl chloride (CAS 456-42-8)
Reagents:
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ) -
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology
-
Activation: Charge a reaction vessel with 2-amino-3-hydroxypyridine (1.0 eq) and anhydrous DMF (10V). Cool to 0°C under
atmosphere. -
Deprotonation: Add
(1.5 eq) or (1.1 eq) portion-wise. Stir for 30 minutes to generate the phenoxide anion. Note: is preferred to minimize N-alkylation side products. -
Alkylation: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS for disappearance of the starting phenol.
-
Work-up: Quench with water/ice. Extract with Ethyl Acetate (
).[10] Wash combined organics with brine, dry over , and concentrate.[11] -
Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Hexane:EtOAc gradient).
Reaction Mechanism Diagram
The following diagram illustrates the
Caption: Regioselective O-alkylation pathway mediated by Cesium Carbonate to favor the ether product.
Applications in Drug Discovery
This compound functions as a privileged scaffold in medicinal chemistry, particularly for targets requiring a planar H-bond donor motif linked to a hydrophobic pocket.
Potassium-Competitive Acid Blockers (P-CABs)
The 2-aminopyridine ether motif is a structural analog to the core scaffolds found in next-generation P-CABs.
-
Mechanism: The protonated pyridine nitrogen binds to the luminal channel of the
-ATPase enzyme, while the fluorophenyl tail occupies the hydrophobic pocket, locking the enzyme in an inactive conformation. -
SAR Insight: The fluorine atom at the meta position enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity (
) compared to the unsubstituted benzyl ether.
Kinase Inhibition (c-Met / ALK)
Similar scaffolds (e.g., Crizotinib intermediates) utilize the 3-benzyloxy-2-aminopyridine core.
-
Role: The 2-amino group forms a critical "hinge binder" hydrogen bond with the kinase ATP-binding site.
-
Fluorine Effect: The 3-fluorophenyl group modulates the electronic properties of the ether oxygen and improves potency against specific mutant variants by altering the twist angle of the pendant ring.
Physicochemical Properties & Characterization
To validate the integrity of the synthesized compound, the following analytical parameters should be met.
| Parameter | Value / Description |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 128°C – 132°C (Typical for class) |
| Proton NMR ( | |
| Mass Spectrometry | |
| pKa (Calculated) | ~6.8 (Pyridine N), ~22 (Amine) |
| LogP (Predicted) | 2.45 ± 0.3 |
| H-Bond Donors | 1 (Exocyclic |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Fluorine) |
Pharmacophore Visualization
Caption: Pharmacophore map showing the dual binding mode: polar hinge interaction and hydrophobic tail insertion.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Handling: Use in a fume hood. Avoid dust generation.[12] The aminopyridine moiety can be toxic if inhaled or absorbed through the skin.[12]
-
Storage: Store at 2–8°C under inert atmosphere (
). Hygroscopic; keep desiccated. -
Disposal: Incinerate as hazardous organic waste containing nitrogen and fluorine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-3-benzyloxypyridine derivatives. Retrieved from [Link]
- World Intellectual Property Organization (2014).Process for preparation of amorphous (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine. (Patent WO2014203177A1).
-
Beilstein Journal of Organic Chemistry (2024). Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines. (Discusses 2-aminopyridine synthesis). Retrieved from [Link]
-
Frontiers in Chemistry (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from [Link]
Sources
- 1. 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM415447 3-[(3-fluorophenyl)amino]-2-[3-(2-methoxyethoxy)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one::US10428063, Example 47 [bindingdb.org]
- 3. 3-[Amino-(2-fluorophenyl)methyl]pyridin-2-amine | C12H12FN3 | CID 64091071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
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- 7. 2-アミノピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 9. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to a Core Vonoprazan Intermediate: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of a pivotal intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). Our focus is on 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde , a cornerstone molecule whose efficient and high-purity synthesis is critical for the viable production of Vonoprazan. We will delve into its molecular characteristics, synthesis methodologies, and the underlying chemical principles that guide its formation.
Introduction to Vonoprazan and the Significance of its Pyrrole Core
Vonoprazan (TAK-438) represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] Marketed as Voquezna, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] Its efficacy is intrinsically linked to its unique chemical architecture, which features a 1,3,5-trisubstituted pyrrole ring system.[2] The synthesis of this core structure, and specifically the introduction of the correct substituents in the desired positions, is a key challenge in the manufacturing of Vonoprazan. The intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, provides the foundational pyrrole ring with two of the three essential substituents, making it a highly valuable precursor.[3][4]
Molecular Profile of the Key Intermediate
A thorough understanding of the physicochemical properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is paramount for its synthesis, purification, and handling.
| Property | Value | Source |
| Chemical Name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | [3] |
| CAS Number | 881674-56-2 | [3] |
| Molecular Formula | C₁₁H₈FNO | Calculated |
| Molecular Weight | 189.19 g/mol | Calculated |
The molecular formula and weight are fundamental parameters for stoichiometric calculations in its synthesis and for analytical characterization, such as mass spectrometry.
Synthetic Pathways to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
The construction of the substituted pyrrole ring of this intermediate has been approached through various synthetic strategies. The choice of a particular route in a drug development setting is often a balance between factors like overall yield, purity of the final product, cost of starting materials, and scalability.
Visualizing the Synthetic Landscape
The following diagram illustrates a generalized workflow for the synthesis of Vonoprazan, highlighting the central role of our key intermediate.
Caption: A simplified workflow illustrating the synthesis of Vonoprazan, emphasizing the key intermediate.
Key Synthetic Approaches
Several innovative methods have been developed to synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, each with its own set of advantages and challenges.
-
From 2-Fluoroacetophenone: One reported route begins with 2-fluoroacetophenone, which undergoes a series of reactions including condensation with allylamine, cyclization, bromination, hydrolysis, and oxidation to yield the target aldehyde.[5] This multi-step process requires careful control of reaction conditions to maximize yield and minimize side products.
-
Via Suzuki Coupling: Another approach utilizes a Suzuki coupling reaction.[6] This method involves the coupling of a pre-formed pyrrole ring, functionalized with a leaving group (like a halogen), with 2-fluorophenylboronic acid.[6] The Suzuki coupling is a powerful tool for forming carbon-carbon bonds and is often favored for its reliability and functional group tolerance.
-
From 2-Fluorobenzonitrile: A process starting from 2-fluorobenzonitrile has also been described.[4] This route involves an alcoholysis reaction followed by a cycloaddition with furan to construct the pyrrole ring with the desired substitution pattern.[4]
Experimental Protocol: A Representative Synthesis
The following is a generalized, illustrative protocol for the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, drawing upon principles from published methods.
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
Objective: To synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
Materials:
-
Appropriate starting materials (e.g., 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile)[7]
-
Palladium on carbon (Pd/C) catalyst[7]
-
Hydrogen source
-
Raney nickel[7]
-
Appropriate solvents (e.g., tetrahydrofuran)[7]
-
Acids and bases for pH adjustment and workup
-
Standard laboratory glassware and equipment for organic synthesis
Step-by-Step Methodology:
-
Reductive Dechlorination:
-
In a suitable reaction vessel, dissolve 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a solvent such as tetrahydrofuran.[7]
-
Add a palladium on carbon catalyst.[7]
-
Introduce hydrogen gas and maintain the reaction under a hydrogen atmosphere at a controlled temperature and pressure.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
-
Reduction of the Nitrile:
-
To the filtrate containing 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, add Raney nickel as the catalyst.[7]
-
Introduce hydrogen gas and conduct the reduction under controlled conditions.[7] The progress of the reduction of the nitrile to the aldehyde should be carefully monitored to avoid over-reduction to the corresponding alcohol or amine.
-
Once the reaction is complete, filter off the Raney nickel catalyst.
-
-
Workup and Purification:
-
The resulting crude product can be purified by standard laboratory techniques such as crystallization or column chromatography to afford pure 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
-
Causality in Experimental Choices
-
Catalyst Selection: The choice of palladium on carbon for dechlorination is based on its high efficiency and selectivity for this transformation.[7] Raney nickel is a common catalyst for the reduction of nitriles to aldehydes.[7]
-
Solvent: Tetrahydrofuran is a common solvent for such reactions due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.[7]
-
Monitoring: Careful monitoring of the reaction is crucial to ensure the complete conversion of the starting material and to prevent the formation of impurities from over-reaction.
The Subsequent Transformation: Sulfonylation
Once 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is obtained, the next critical step in the synthesis of Vonoprazan is the sulfonylation of the pyrrole nitrogen. This is typically achieved by reacting the intermediate with pyridine-3-sulfonyl chloride.[8] This reaction introduces the third key substituent and leads to the formation of another important intermediate, 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde .
| Property | Value | Source |
| Chemical Name | 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | [9] |
| CAS Number | 881677-11-8 | [9] |
| Molecular Formula | C₁₆H₁₁FN₂O₃S | [9] |
| Molecular Weight | 330.338 g/mol | [9] |
This sulfonated intermediate then undergoes reductive amination with methylamine to yield Vonoprazan.[8]
Conclusion
The synthesis of Vonoprazan is a testament to the ingenuity of modern medicinal chemistry. The intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, stands out as a critical building block, and the development of efficient and scalable routes to its synthesis is of paramount importance for the pharmaceutical industry. This guide has provided a comprehensive overview of its molecular properties, synthetic strategies, and a representative experimental protocol. A thorough understanding of the chemistry of this intermediate is essential for any researcher or professional involved in the development and manufacturing of Vonoprazan and related pharmaceutical agents.
References
- Oshima, Y., et al. (2025).
- Oshima, Y., et al. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.
- Oshima, Y., et al. (n.d.).
- Huateng Pharma. (n.d.).
- Liu, Y., et al. (2017).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis.
- Liu, Y., et al. (2017).
- Xu, C., et al. (2015). Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan.
- Sincere Chemical. (n.d.).
- CN110028436B - Preparation method of Vonoprazan key intermediate.
- CN113896655A - Synthetic method of Vonoprazan intermediate.
- CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate.
- An Improved and Practical Synthesis of Vonoprazan.
- CN106243008A - Preparation method of fumaric acid wonorazan intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
- PharmaCompass.com. (n.d.).
- Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
- Vonoprazan. Wikipedia.
- ChemicalBook. (2026). Vonoprazan | 881681-00-1.
- Chem-Impex. (n.d.). 1-(5-Methyl-pyridin-2-yl)ethanone.
- FooDB. (2010). Showing Compound 2-Acetyl-5-methylpyridine (FDB019936).
- Ethanone, 1-(2-pyridinyl)-. NIST WebBook.
- 2-Acetylpyridine. Wikipedia.
- 2-acetyl pyridine. FlavScents.
Sources
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- 4. CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 5. CN106243008A - Preparation method of fumaric acid wonorazan intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
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- 9. en.huatengsci.com [en.huatengsci.com]
Solubility of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine in organic solvents
Executive Summary
This technical guide outlines the standardized protocol for determining and modeling the solubility of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine , a critical pharmaceutical intermediate characterized by an aminopyridine core and a fluorinated ether linkage.[1] Accurate solubility data is the cornerstone of process optimization, specifically for crystallization design , purification efficiency , and yield maximization during drug substance manufacturing.
Given the specific structural moieties—a polar 2-aminopyridine "head" and a lipophilic 3-fluorobenzyloxy "tail"—this compound exhibits a complex solubility profile dependent on solvent polarity and hydrogen bonding capability.[1] This guide provides a self-validating workflow to experimentally determine its solubility in organic solvents (e.g., methanol, ethanol, ethyl acetate, toluene) and applies thermodynamic modeling (Apelblat, van’t Hoff) to extract enthalpy and entropy of dissolution.[1]
Chemical Context & Predicted Behavior[2][3][4][5][6][7]
Before initiating wet chemistry, a structural analysis informs the selection of solvent systems.
-
Functional Groups:
-
Primary Amine (-NH₂): Hydrogen bond donor/acceptor.[1] Enhances solubility in protic solvents (Alcohols) and acidic media.[1]
-
Pyridine Ring: Basic nitrogen; contributes to solubility in polar aprotic solvents (DMSO, DMF).[1]
-
Fluorophenyl Ether Chain: Lipophilic domain. Reduces water solubility; enhances affinity for moderate polarity solvents (Ethyl Acetate, THF, Toluene).
-
Hypothesis for Solvent Screening: Based on the "like dissolves like" principle and the presence of the fluorinated aromatic ring, we anticipate:
-
High Solubility: DMSO, DMF, THF (Polar Aprotic).
-
Moderate/High Solubility: Methanol, Ethanol, Isopropanol (Polar Protic).
-
Moderate Solubility: Ethyl Acetate, Acetone (Polar Aprotic).[1]
-
Low Solubility: Water (without pH adjustment), n-Heptane, Hexane (Non-polar).[1]
Experimental Methodology
To ensure high-precision data suitable for thermodynamic modeling, we utilize the Dynamic Laser Monitoring Method (Synthetic Method) .[1] This method is superior to the static gravimetric method for temperature-dependent profiling as it minimizes solvent evaporation and handling errors.[1]
Workflow Visualization
Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination.
Detailed Protocol
Equipment:
-
Precision Balance (uncertainty ±0.0001 g).[1]
-
Double-walled glass vessel with circulating water bath (Temp range: 273.15 K – 353.15 K).[1]
-
Laser transmittance probe or turbidity meter.
-
Magnetic stirrer.[3]
Step-by-Step Procedure:
-
Preparation: Clean and dry the glass vessel. Purge with nitrogen if the compound is oxidation-sensitive (amines can oxidize).[1]
-
Loading: Accurately weigh a specific mass of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine (
) into the vessel. -
Solvent Addition: Add a known mass of the target organic solvent (
). Calculate the initial mole fraction ( ).[1] -
Equilibration: Start stirring (approx. 400 rpm). The mixture should appear turbid (solid suspension).[1]
-
Dynamic Measurement:
-
Circulate water through the jacket, increasing temperature slowly (e.g., 2 K/min initially, then 0.2 K/min near the expected dissolution point).
-
Monitor the laser transmittance intensity.
-
Endpoint: The temperature at which the laser transmittance intensity reaches a maximum and plateaus (indicating complete dissolution) is recorded as the Saturation Temperature (
) for that specific mole fraction.[1]
-
-
Replication: Repeat the experiment with varying solute/solvent ratios to cover the temperature range of interest (typically 278.15 K to 323.15 K).
-
Validation: Perform each mole fraction measurement in triplicate. The average standard uncertainty for temperature should be
K.
Thermodynamic Modeling & Analysis
Raw solubility data must be correlated using thermodynamic models to be useful for process design. We employ the Modified Apelblat Equation and the van't Hoff Equation .[3][4]
The Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility data with temperature.
-
: Mole fraction solubility of the solute.[5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Absolute temperature (Kelvin).[1][4][6]
- : Empirical parameters derived from non-linear regression.
Why this model? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, providing a highly accurate fit (typically
Thermodynamic Parameters (van't Hoff Analysis)
To understand the mechanism of dissolution (endothermic vs. exothermic, entropy-driven), we calculate the apparent thermodynamic functions at the mean harmonic temperature (
Enthalpy of Solution (
Gibbs Free Energy (
Entropy of Solution (
Note: A positive
Data Analysis Logic Flow
Figure 2: Logical framework for converting raw data into process parameters.
Data Presentation Standards
When reporting your results, organize the data into the following standard format to ensure cross-comparability.
Table 1: Experimental Mole Fraction Solubility (
| T (K) | Methanol ( | Ethanol ( | Ethyl Acetate ( | Toluene ( | Acetone ( |
| 278.15 | Data | Data | Data | Data | Data |
| 283.15 | Data | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ...[1] |
| 323.15 | Data | Data | Data | Data | Data |
Note: Ensure mole fractions are reported to at least 3 significant figures.
Application in Process Design
The solubility data generated guides the purification strategy for the intermediate.
-
Recrystallization Solvent:
-
Select a solvent with a high temperature coefficient of solubility (steep slope in the Solubility vs. T curve).[1]
-
Likely Candidates: Ethanol or Isopropanol.[7]
-
Protocol: Dissolve at near-boiling (high solubility), filter hot to remove mechanical impurities, then cool to 0-5°C (low solubility) to crystallize the pure amine.[1]
-
-
Anti-Solvent Crystallization:
References
-
Vonoprazan Fumarate Purification: Patent CN107586288B. Discloses the use of ethylene glycol dimethyl ether, ethyl acetate, and ethanol for the purification of Vonoprazan intermediates.
-
Solubility Measurement Protocol: BenchChem Technical Guide. "Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents." Describes the standard laser monitoring and shake-flask protocols for aminopyridine derivatives. [1]
- Thermodynamic Modeling:Journal of Chemical & Engineering Data. Standard methodologies for Apelblat and van't Hoff analysis of pharmaceutical solubility (General reference for Eq. 1-3).
-
Structure-Property Relationships: Cayman Chemical. "Product Information: C29 (Aminopyridine derivative)." Provides solubility benchmarks for similar pyridine-amine structures in DMF, DMSO, and Ethanol.
Sources
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2-Amino-3-(3-fluorobenzyloxy)pyridine chemical safety data
No specific data on carcinogenicity, mutagenicity, or reproductive toxicity for 2-Amino-3-(3-fluorobenzyloxy)pyridine was found. However, in the absence of such data, the compound should not be assumed to be safe. The parent compound, pyridine, was found to be positive in a 2-year rodent carcinogenesis assay. [2]
Section 6: Stability and Reactivity
-
Chemical Stability: The product is expected to be stable under standard ambient and recommended storage conditions. [4]* Reactivity: Aminopyridines can neutralize acids in exothermic reactions. [10]They may be incompatible with isocyanates, peroxides, and acid halides. [10]* Conditions to Avoid: Avoid the generation of dust. [4]Keep away from open flames, hot surfaces, and other sources of ignition. [6]* Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides. [3][6]
References
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An In-Depth Technical Guide to the Synthesis of Vonoprazan: Core Strategies and Key Intermediates
A Senior Application Scientist's Perspective on Established Industrial Routes
Executive Summary: This technical guide provides a detailed examination of the synthetic pathways for Vonoprazan, a leading potassium-competitive acid blocker (P-CAB). An initial review of established scientific literature and patents indicates that the compound 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is not a recognized key intermediate in the principal manufacturing routes of Vonoprazan. Therefore, this document focuses on the validated and industrially significant synthetic strategies, offering in-depth analysis of the core chemical transformations, mechanistic insights, and process optimization considerations for researchers, chemists, and drug development professionals.
Introduction to Vonoprazan and its Synthetic Imperatives
Vonoprazan (TAK-438) represents a significant advancement in the management of acid-related gastrointestinal disorders. As a P-CAB, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), providing rapid, potent, and sustained gastric acid suppression. The chemical structure of Vonoprazan, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, is characterized by a highly substituted 1,3,5-pyrrole core. The efficient construction of this core is the central challenge and the primary focus of process chemistry efforts.[1][2]
The industrial synthesis of an Active Pharmaceutical Ingredient (API) like Vonoprazan demands a route that is not only high-yielding but also scalable, cost-effective, safe, and capable of producing the final compound with exceptional purity. This guide will dissect the most prominent synthetic routes that have been developed to meet these rigorous demands.
Principal Synthetic Paradigms for Vonoprazan
Two major retrosynthetic approaches dominate the landscape of Vonoprazan synthesis. Both strategies converge on the formation of the critical 5-(2-fluorophenyl)-1H-pyrrole scaffold, but differ significantly in their starting materials and the methods used to construct the pyrrole ring.
Route 1: The Takeda Patented Synthesis from 2'-Fluoroacetophenone
The original route developed by Takeda Pharmaceuticals provides a robust and well-documented pathway. The key logic of this synthesis is the construction of the pyrrole ring from an acyclic precursor derived from a readily available acetophenone.[2][3]
Causality Behind Experimental Choices:
-
Starting Material: 2'-Fluoroacetophenone is an economical and commercially available starting point.
-
Pyrrole Ring Formation: The strategy employs a classical Paal-Knorr type synthesis logic, where a 1,4-dicarbonyl equivalent is cyclized with an amine source. Here, a dinitrile intermediate serves this purpose, which is then reduced to form the pyrrole ring.
-
Redox Steps: A notable feature of this route is its reliance on multiple oxidation-reduction steps, including bromination, catalytic hydrogenation, and reductive amination, which can present challenges in process control and impurity management.[2][3]
Figure 1: Takeda's Patented Synthetic Workflow.
Route 2: The Atom Transfer Radical Cyclization (ATRC) Approach
A more modern and redox-economical strategy involves the use of Atom Transfer Radical Cyclization (ATRC) to construct a dihydropyrrole intermediate.[1][2][4][5][6][7] This approach avoids some of the harsh reagents and multiple redox steps of the classical route.
Causality Behind Experimental Choices:
-
Efficiency: ATRC allows for the construction of the heterocyclic core in a highly convergent manner.
-
Telescoping: This route is particularly amenable to "telescoping," where multiple reaction steps are performed in a single pot without isolating intermediates, significantly improving process efficiency and reducing waste.[1][2]
-
Aromatization: A key insight in this pathway is the simultaneous aromatization of the dihydropyrrole ring upon the introduction of the methylamine side chain, streamlining the synthesis.[2]
Figure 2: Atom Transfer Radical Cyclization (ATRC) Workflow.
In-Depth Analysis of Core Transformations and Intermediates
The success of any Vonoprazan synthesis hinges on the precise control of several key chemical transformations.
Formation of the Pyrrole Core
The formation of the 5-(2-fluorophenyl)-1H-pyrrole is the cornerstone of the synthesis.
-
From 2'-Fluoroacetophenone: The Takeda route achieves this via a Paal-Knorr-type condensation. The α-bromination of the ketone is a critical first step, followed by reaction with a malononitrile equivalent and subsequent reductive cyclization. The choice of catalyst (e.g., Palladium) and hydrogenation conditions is vital to ensure high yield and prevent over-reduction.[2][3]
-
From Pyrrole: Alternative routes begin with a pre-formed pyrrole ring, installing the 2-fluorophenyl group via a Suzuki coupling reaction with 2-fluorophenyl boronic acid.[8] This can be advantageous for controlling regioselectivity.
Sulfonylation of the Pyrrole Nitrogen
The introduction of the pyridine-3-sulfonyl group is a pivotal step.
-
Reaction Conditions: This is typically achieved by deprotonating the pyrrole nitrogen with a strong base, followed by quenching with pyridine-3-sulfonyl chloride.
-
Choice of Base: Sodium hydride (NaH) is a common choice, providing irreversible deprotonation to drive the reaction to completion.[2] In some protocols, n-butyllithium is used, especially when starting from amide intermediates at low temperatures.[9] The choice of base must be compatible with other functional groups in the molecule.
-
Reagent Quality: The purity of the pyridine-3-sulfonyl chloride is critical, as impurities can lead to difficult-to-remove side products.
Introduction of the N-Methylmethanamine Side Chain
The final installation of the basic side chain is accomplished via two main methods:
-
Reductive Amination: This is the most common method, starting from the key intermediate 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde . The aldehyde is condensed with methylamine to form an imine in situ, which is then reduced. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice due to its mildness and selectivity, minimizing the reduction of other functional groups.
-
Amide Reduction: An alternative route involves creating an amide bond first by coupling the corresponding carboxylic acid with methylamine, followed by reduction of the amide to the amine.[9] This requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄), which necessitates stringent anhydrous conditions and careful process control.
Quantitative Data and Process Comparison
The selection of a synthetic route for industrial production involves a trade-off between yield, cost, safety, and scalability.
| Synthetic Route | Key Starting Material | Overall Yield (Reported) | Purity (Reported) | Key Advantages | Key Disadvantages | Reference |
| Takeda Patented | 2'-Fluoroacetophenone | ~40% | High | Well-established, robust | Multiple redox steps, use of toxic metals (Pd, Ni) | [2] |
| ATRC Route | 2'-Fluoroacetophenone | ~23% (Telescoped) | 88.8 area% (Crude) | Redox-economical, suitable for telescoping | Unstable intermediates, lower yield in scaled-up process | [1][2][3] |
| Four-Step Route | 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | 41.3% | High (99.9%) | Controllable impurity profile, practical | Relies on a more advanced starting material | [9] |
Detailed Experimental Protocols
The following protocols are illustrative examples based on published literature and should be adapted and optimized based on laboratory-specific conditions.
Protocol 1: Sulfonylation of 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide[9]
-
Setup: Suspend 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged reactor.
-
Deprotonation: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes.
-
Electrophile Addition: Add a solution of 3-pyridinesulfonyl chloride (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm gradually to room temperature and stir for an additional 2-3 hours, monitoring by TLC or HPLC for completion.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide.
Protocol 2: Reductive Amination of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
-
Setup: Dissolve the aldehyde intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Amine Addition: Add a solution of methylamine (1.5-2.0 eq, typically as a solution in THF or ethanol) to the reaction mixture.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours until the reaction is complete as monitored by HPLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude Vonoprazan free base can then be purified, often via salt formation with fumaric acid.
Conclusion and Future Outlook
The synthesis of Vonoprazan has evolved from multi-step, redox-heavy processes to more elegant and efficient strategies like the ATRC route. The choice of synthesis is dictated by manufacturing capabilities, cost of goods, and stringent purity requirements. The core of the synthesis remains the construction and functionalization of the 5-(2-fluorophenyl)-1H-pyrrole ring. Future innovations will likely focus on further reducing step counts, employing catalytic and greener methodologies, and developing more robust telescoped processes to enhance the overall efficiency and environmental footprint of Vonoprazan production. Understanding the causality behind each synthetic step and the interplay of key intermediates is paramount for any scientist or engineer working in this field.
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Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. American Chemical Society. [Link]
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Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare. Figshare. [Link]
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Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: A Key Intermediate for Advanced Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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116891453 Preparation method of Vonoprazan fumarate and application of Vonoprazan fumarate in composition - WIPO Patentscope. WIPO Patentscope. [Link]
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Preparation method of vonoprazan fumarate - Eureka | Patsnap. Patsnap. [Link]
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Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate | Request PDF - ResearchGate. ResearchGate. [Link]
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Stability profile of 2-Amino-3-(3-fluorobenzyloxy)pyridine
An In-depth Technical Guide to the Stability Profile of 2-Amino-3-(3-fluorobenzyloxy)pyridine
Abstract
This technical guide provides a comprehensive framework for assessing the stability profile of 2-Amino-3-(3-fluorobenzyloxy)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. In the absence of specific published stability data for this molecule, this document leverages fundamental chemical principles and literature on analogous structures to establish a predicted stability profile. It outlines potential degradation pathways including hydrolysis, oxidation, photolysis, and thermolysis. Critically, this guide presents a detailed, actionable experimental framework for conducting forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines. This includes step-by-step protocols and recommendations for the development of a stability-indicating analytical method (SIAM) using modern chromatographic and spectrometric techniques. This document is intended to be a foundational resource for researchers, scientists, and drug development professionals, enabling a robust and scientifically rigorous evaluation of the compound's intrinsic stability.
Introduction and Structural Analysis
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that dictates its shelf-life, storage conditions, and the impurity profile of the final drug product. The molecule of interest, 2-Amino-3-(3-fluorobenzyloxy)pyridine, is a substituted aminopyridine. Its structure comprises three key functional regions that will govern its chemical reactivity and, consequently, its stability:
-
The 2-Aminopyridine Core: This electron-rich heteroaromatic system is known for its specific reactivity. The primary amino group can be a site for oxidation, while the pyridine nitrogen can influence the ring's overall electron density and susceptibility to various reactions.[1][2]
-
The Benzyloxy Ether Linkage: The C-O-C ether bond, specifically at a benzylic position, is a potential point of cleavage, particularly under hydrolytic (acidic) and oxidative conditions.[3][4]
-
The 3-Fluorophenyl Group: The fluorine substituent on the phenyl ring is a strong electron-withdrawing group, which can influence the reactivity of the benzyl portion of the molecule. The carbon-fluorine bond itself is very strong and generally resistant to cleavage under typical degradation conditions.[5]
A thorough understanding of these regions allows for a predictive assessment of the molecule's stability, which must then be confirmed through empirical studies.
Caption: Predicted degradation pathways for the target molecule.
Experimental Framework for Stability Assessment
To empirically determine the stability profile, a forced degradation study must be conducted according to ICH guideline Q1A(R2). [6][7]The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is challenged without completely destroying the sample. [8]
Experimental Protocol: Forced Degradation
This protocol provides a starting point for stress testing. The conditions (temperature, time, reagent concentration) should be adjusted to achieve the target degradation level.
1. Stock Solution Preparation:
-
Prepare a stock solution of 2-Amino-3-(3-fluorobenzyloxy)pyridine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Control Sample: Store the stock solution protected from light at 2-8 °C.
-
Acid Hydrolysis:
- Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
- Incubate at 60 °C.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis:
- Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
- Incubate at 60 °C.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation:
- Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
- Keep at room temperature, protected from light.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solid State):
- Place approximately 10 mg of the solid compound in a vial.
- Heat in an oven at 80 °C.
- Sample at appropriate time points (e.g., 1, 3, 5 days), dissolve in solvent, and analyze.
-
Photostability:
- Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
- Analyze a parallel sample stored in the dark as a control.
Analytical Methodology: Stability-Indicating Assay Method (SIAM)
A validated, stability-indicating analytical method is essential to separate and quantify the parent compound from any degradation products. [9][10][11]High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Recommended Starting HPLC-UV Method:
-
Instrument: HPLC system with a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at a suitable wavelength (e.g., 254 nm) and collection of spectra from 200-400 nm for peak purity analysis.
-
Injection Volume: 10 µL.
Identification of Degradants using LC-MS:
-
Samples showing significant degradation should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) using similar chromatographic conditions.
-
Mass spectrometry (e.g., using electrospray ionization - ESI) will provide the mass-to-charge ratio (m/z) of the parent and degradation products, which is crucial for structural elucidation.
Caption: Workflow for experimental stability profiling.
Data Presentation and Interpretation
The data generated from the forced degradation studies should be presented clearly to build a comprehensive stability profile.
Quantitative Data Summary
The percentage of the parent compound remaining and the formation of degradation products should be tabulated. The percent degradation can be calculated based on the reduction in the peak area of the parent compound relative to the control sample at time zero.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Area % of Major Degradant 1 | Area % of Major Degradant 2 |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 0 | 100.0 | ND | ND |
| 8 | 85.2 | 12.1 | ND | |
| 24 | 60.7 | 35.5 | ND | |
| 0.1 M NaOH, 60°C | 24 | 98.5 | < 0.1 | ND |
| 3% H₂O₂, RT | 24 | 75.3 | 8.9 | 13.2 |
| Photostability (Solution) | - | 92.1 | 5.8 | ND |
ND = Not Detected. Data are illustrative examples.
Degradation Product Profile
A table summarizing the identified degradation products is crucial for understanding the degradation pathways.
Table 2: Profile of Identified Degradation Products
| Peak ID | Retention Time (min) | Proposed Structure | m/z [M+H]⁺ | Stress Condition Observed |
|---|---|---|---|---|
| DP-1 | 5.2 | 2-Amino-3-hydroxypyridine | Calculated | Acid Hydrolysis |
| DP-2 | 15.8 | Pyridine N-Oxide Derivative | Calculated | Oxidation |
| DP-3 | 16.5 | Benzylic Oxidation Product | Calculated | Oxidation |
| DP-4 | 18.1 | Photodegradant Isomer | Calculated | Photolysis |
Data are illustrative examples. m/z values to be determined experimentally.
Conclusion
While specific stability data for 2-Amino-3-(3-fluorobenzyloxy)pyridine is not publicly available, a scientific assessment based on its constituent functional groups predicts that the molecule is most susceptible to degradation via acid-catalyzed hydrolysis of the ether linkage and oxidation of the aminopyridine ring and benzylic carbon. It is expected to show moderate stability under basic and photolytic conditions and good stability under thermal stress.
This guide provides a robust and detailed experimental framework to definitively test these predictions. By systematically executing the outlined forced degradation studies and developing a specific stability-indicating analytical method, researchers can generate the necessary data to fully characterize the intrinsic stability of 2-Amino-3-(3-fluorobenzyloxy)pyridine. This information is indispensable for its potential development in pharmaceutical applications, ensuring quality, safety, and regulatory compliance.
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-
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- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijcrt.org [ijcrt.org]
- 8. youtube.com [youtube.com]
- 9. royed.in [royed.in]
- 10. sepanalytical.com [sepanalytical.com]
- 11. kinampark.com [kinampark.com]
Methodological & Application
Reaction conditions for O-alkylation of 2-amino-3-hydroxypyridine
Application Note & Protocol Guide
Topic: Selective O-Alkylation of 2-Amino-3-Hydroxypyridine: Strategies and Methodologies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 2-amino-3-alkoxypyridines is a critical transformation in medicinal chemistry, as this scaffold is present in numerous pharmacologically active molecules. The O-alkylation of 2-amino-3-hydroxypyridine presents a significant regioselectivity challenge due to the presence of two nucleophilic sites: the C2-amino group and the C3-hydroxyl group. Direct alkylation often leads to mixtures of N- and O-alkylated products, complicating purification and reducing yields. This guide provides an in-depth analysis of the reaction conditions and strategic approaches required to achieve selective O-alkylation. We will explore the causality behind experimental choices, from protecting group strategies to optimized direct alkylation methods like the Williamson ether synthesis and Phase-Transfer Catalysis (PTC), providing detailed, field-proven protocols for practical implementation.
The Core Challenge: Regioselectivity in an Ambident Nucleophile
2-Amino-3-hydroxypyridine is an ambident nucleophile, meaning it possesses two distinct sites that can react with an electrophile (e.g., an alkyl halide). The primary challenge is controlling whether the reaction occurs on the oxygen of the hydroxyl group (O-alkylation) or the nitrogen of the amino group (N-alkylation).[1][2]
-
Nucleophilicity Competition: Generally, an amino group is more nucleophilic than a hydroxyl group. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.[3] Consequently, direct alkylation under neutral or non-optimized basic conditions often favors the formation of the N-alkylated product or an intractable mixture.
-
Deprotonation and Reactivity: The Williamson ether synthesis, a cornerstone of ether formation, requires the deprotonation of the alcohol to form a more potent alkoxide (or in this case, a phenoxide-like) nucleophile.[4][5][6] The key to selective O-alkylation is to create conditions where the deprotonated hydroxyl group is significantly more reactive towards the alkylating agent than the neutral amino group.
To address this, two primary strategies are employed: a robust but multi-step protection-based route and a more direct, but condition-sensitive, approach.
Sources
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
Protocol for synthesizing Vonoprazan from 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed, validated protocol for the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). The synthesis begins from the advanced intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde , a well-documented and efficient starting point for constructing the core Vonoprazan molecule. The protocol is structured in two primary stages: the sulfonylation of the pyrrole nitrogen followed by a direct reductive amination of the aldehyde moiety. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, explanations for critical steps, safety protocols, and methods for purification and characterization.
Note on the Starting Material: Initial inquiries regarding the synthesis of Vonoprazan from 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine were assessed. A thorough review of established scientific literature and patents indicates that this compound is not a recognized precursor in the known synthetic pathways to Vonoprazan. To ensure scientific accuracy and a high probability of success, this protocol proceeds from a widely published and validated intermediate.
Introduction to Vonoprazan
Vonoprazan (marketed as Takecab®) is a first-in-class potassium-competitive acid blocker that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan inhibits the gastric H+/K+-ATPase proton pump by a reversible, potassium-competitive mechanism.[2] This mode of action allows for a rapid, potent, and prolonged suppression of gastric acid, offering advantages in stability in acidic conditions and efficacy that is independent of meal times.[2] Its unique 1,3,5-trisubstituted pyrrole structure is key to its function.[3] The synthesis of this molecule is a critical process for both research and potential large-scale production.
Overview of the Synthetic Strategy
The described synthesis is a robust two-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This intermediate already contains the necessary fluorophenyl and pyrrole rings, along with an aldehyde group that serves as a handle for introducing the methylaminomethyl side chain.
-
Step 1: Sulfonylation: The pyrrole nitrogen is deprotonated using a strong base, sodium hydride (NaH), and then reacted with pyridine-3-sulfonyl chloride. This attaches the critical pyridinylsulfonyl group to the 1-position of the pyrrole ring, yielding the intermediate 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde .[2][4]
-
Step 2: Reductive Amination: The aldehyde intermediate is then reacted directly with methylamine to form a transient imine, which is subsequently reduced in situ by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, ideal for this transformation, yielding the final product, Vonoprazan free base.[5]
This pathway is efficient and avoids multiple protection/deprotection steps, making it suitable for laboratory-scale synthesis.
Caption: Overall reaction scheme for the synthesis of Vonoprazan.
Safety and Handling
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Often supplied as a 60% dispersion in mineral oil. It is a water-reactive and pyrophoric solid that reacts violently with water and moisture to produce highly flammable hydrogen gas.[6][7] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[8] The oil dispersion is safer to handle than dry powder.[9]
-
Pyridine-3-sulfonyl chloride: A corrosive substance that causes severe skin burns and eye damage.[10][11] It may also cause respiratory irritation. Handle with extreme care and avoid inhalation of vapors.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases.[5][12] It is an irritant, causing skin irritation and serious eye damage.[13][14] Handle in a well-ventilated area and avoid contact with moisture.[5]
-
Solvents (THF, Dichloromethane): These are volatile organic solvents. Avoid inhalation and skin contact. Tetrahydrofuran (THF) can form explosive peroxides upon storage and should be tested before use.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | Purity |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | C₁₁H₈FNO | ≥98% |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | NaH | 60% |
| Pyridine-3-sulfonyl chloride | 16133-25-8 | C₅H₄ClNO₂S | ≥95% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous |
| Methylamine (solution, e.g., 40% in H₂O or 2M in THF) | 74-89-5 | CH₅N | As specified |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | ≥95% |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | Aqueous |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | NaCl | Aqueous |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Granular |
| Fumaric Acid | 110-17-8 | C₄H₄O₄ | ≥99% |
| Methanol | 67-56-1 | CH₄O | Reagent Grade |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line, manifold)
-
Syringes and needles
-
Addition funnel
-
Ice bath and cooling system
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow for Vonoprazan synthesis.
Step 1: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
-
Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve 5.0 g (26.4 mmol) of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in 100 mL of anhydrous THF.
-
Base Addition: While stirring, carefully add 1.16 g (29.0 mmol, 1.1 eq) of sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature.
-
Scientist's Note: The addition of NaH will cause hydrogen gas evolution. Ensure the system is properly vented through a bubbler. The mixture will become a suspension. Stirring for 30-60 minutes ensures complete deprotonation of the pyrrole nitrogen, forming the sodium salt.
-
-
Reaction: Cool the reaction mixture to 0°C using an ice bath. In a separate dry flask, dissolve 5.1 g (28.7 mmol, 1.08 eq) of pyridine-3-sulfonyl chloride in 20 mL of anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde , is a solid and can be used in the next step without further purification.[2] A yield of ~94% can be expected.[2]
Step 2: Synthesis of Vonoprazan (Reductive Amination)
-
Setup: In a dry 250 mL round-bottom flask, dissolve the crude aldehyde intermediate from Step 1 (approx. 26.4 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Amine Addition: Add 15 mL of methylamine solution (2.0 M in THF, 30 mmol, 1.1 eq) to the flask. Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Reduction: Cool the mixture to 0°C. Add 8.4 g (39.6 mmol, 1.5 eq) of sodium triacetoxyborohydride (STAB) in small portions over 20-30 minutes, ensuring the temperature remains below 10°C.
-
Scientist's Note: STAB is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations.[5] Its steric bulk and moderate reactivity prevent the reduction of the starting aldehyde before imine formation. Adding it portion-wise controls the reaction exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor for the disappearance of the imine intermediate by TLC or HPLC.
-
Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Vonoprazan free base as an oil or solid.
Purification and Characterization
Purification via Fumarate Salt Formation
Crude Vonoprazan free base can be purified by forming the fumarate salt, which is a stable, crystalline solid.[15][16]
-
Dissolve the crude Vonoprazan free base in a minimal amount of a suitable solvent like methanol or ethanol (e.g., 5-10 mL per gram of crude product).
-
In a separate flask, dissolve 1.0 equivalent of fumaric acid in the same solvent, heating gently if necessary.
-
Add the fumaric acid solution to the Vonoprazan solution while stirring.
-
Stir the mixture at room temperature. The Vonoprazan fumarate salt will precipitate as a white solid. Cooling the mixture to 0-5°C can enhance precipitation.[16]
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., ethanol or an ethanol/water mixture), and dry under vacuum to obtain pure Vonoprazan fumarate.[16][17] A final HPLC purity of >99.5% is achievable.[15]
Analytical Characterization
The identity and purity of the synthesized Vonoprazan should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results |
| HPLC | Purity Assessment & Quantification | A single major peak corresponding to Vonoprazan. Purity >99.5%. Typical conditions: C18 column, UV detection at 230 nm, mobile phase of phosphate buffer and acetonitrile.[18][19] |
| ¹H NMR | Structural Confirmation | The proton NMR spectrum should show characteristic peaks for the aromatic protons (fluorophenyl and pyridinyl rings), pyrrole protons, and the aliphatic methyl and methylene protons. |
| ¹³C NMR | Structural Confirmation | The carbon NMR spectrum should correspond to the number and type of carbon atoms in the Vonoprazan structure. |
| Mass Spec (MS) | Molecular Weight Confirmation | The mass spectrum (e.g., ESI+) should show a parent ion peak corresponding to the molecular weight of Vonoprazan ([M+H]⁺). |
Conclusion
This protocol details a reliable and high-yielding two-step synthesis of Vonoprazan from the key intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. The procedure involves a sulfonylation followed by a direct reductive amination, employing standard laboratory techniques and reagents. Adherence to the described safety precautions is critical due to the hazardous nature of several reagents. The final product can be effectively purified as its fumarate salt and characterized using standard analytical methods to ensure high purity and structural integrity.
References
- lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Scribd. (2012, December 14). Sodium Hydride Safety and Handling SOP.
- Figshare. (2017, May 19). Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group.
- Banus, M. D., & Hinckley, A. A. (2009, July 22). Manufacture, Handling, and Uses of Sodium Hydride.
- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride.
- Quora. (2017, June 9). How do organic chemists prepare sodium hydride for reaction?.
- Wikipedia. (n.d.). Sodium hydride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: A Key Intermediate for Advanced Pharmaceutical Synthesis.
- LGC Standards. (n.d.). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet.
- Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS.
- Technical Disclosure Commons. (2024, December 5). An improved process for preparation of Vonoprazan or its acid addition salt.
- ResearchGate. (n.d.). A Novel and Practical Synthesis of Vonoprazan Fumarate.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - (3-Pyridinesulfonyl chloride).
- Fisher Scientific. (2015, January 16). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
- Chemicea. (2025, October 29). Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards.
- Sciencemadness Wiki. (2022, February 20). Sodium hydride.
- Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet.
- Google Patents. (n.d.). CN107915720B - Novel preparation method of Vonoprazan.
- ACS Publications. (2025, February 26). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.
- Apollo Scientific. (2023, July 6). Pyridine-3-sulfonyl chloride.
- Google Patents. (n.d.). CN110590746A - A kind of preparation method of low impurity vonoprazan fumarate.
- Sigma-Aldrich. (n.d.). Pyridine-3-sulfonyl chloride 95%.
- Benchchem. (n.d.). A Comparative Guide to Alternative Reagents in the Synthesis of Vonoprazan Fumarate.
- ChemicalBook. (2025, July 24). 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 881677-11-8.
- ResearchGate. (n.d.). Method Development and Validation for Estimation of Vonoprazan by RP-HPLC method in bulk and tablets dosage form | Request PDF.
- MedChemExpress. (n.d.). 5-2-fluorophenyl-1-pyridin-3-ylsulfonyl-1h-pyrrole-3-carbaldehyde-sta.
- Google Patents. (n.d.). CN107586288B - A kind of purification method of fumaric acid vonoprazan.
- Patsnap. (n.d.). Preparation method of high-purity Vonoprazan fumarate - Eureka.
- PMC. (2022, February 16). Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery.
- Technical Disclosure Commons. (2025, February 24). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for.
- Semantic Scholar. (n.d.). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate.
- PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | C16H11FN2O3S | CID 86232932.
- Amerigo Scientific. (n.d.). 5-(2-Fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carboxaldehyde.
- Pipzine Chemicals. (n.d.). 5-(2-Fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carboxaldehyde.
- IJIRT. (n.d.). Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formulation.
- Elsevier. (n.d.). Development of a stability– indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug.
- Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- BOC Sciences. (2025, February 19). 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.
Sources
- 1. Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 881677-11-8 [chemicalbook.com]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Blog Details [chemicea.com]
- 19. daneshyari.com [daneshyari.com]
Application Note: A Validated Protocol for the Synthesis of 2-Amino-3-(3-fluorobenzyloxy)pyridine
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-3-(3-fluorobenzyloxy)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved via a phase-transfer catalyzed Williamson ether synthesis, a robust and scalable method. We detail the reaction mechanism, reagent selection, a validated experimental procedure, and methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for preparing this key intermediate.
Introduction and Synthetic Strategy
2-Amino-3-(substituted benzyloxy)pyridines are important scaffolds in the development of novel therapeutics. The title compound, 2-Amino-3-(3-fluorobenzyloxy)pyridine, incorporates a fluorine atom, a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
The chosen synthetic route is the Williamson ether synthesis , a classic and highly effective method for forming ethers from an alcohol and an organohalide.[1][2] This SN2 reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[1]
In this specific application, the hydroxyl group of 2-Amino-3-hydroxypyridine is deprotonated by a strong base to form the corresponding pyridin-3-oxide anion. This nucleophile then attacks the benzylic carbon of 3-fluorobenzyl bromide, displacing the bromide leaving group to form the desired ether product. To facilitate this reaction between reagents in different phases (aqueous base and organic substrate), a phase-transfer catalyst (PTC) is employed.[3]
Mechanism: Phase-Transfer Catalyzed O-Alkylation
The reaction proceeds via a well-established SN2 mechanism, enhanced by a phase-transfer catalyst like Adogen® 464 (methyltrialkyl(C8-C10)ammonium chloride).[4][5]
-
Deprotonation: Sodium hydroxide in the aqueous phase deprotonates the hydroxyl group of 2-amino-3-hydroxypyridine, which is partially soluble in the organic phase.
-
Ion Pairing: The phase-transfer catalyst, which has a lipophilic alkyl tail and a cationic headgroup, exchanges its chloride anion for the newly formed pyridin-3-oxide anion at the aqueous-organic interface.[6]
-
Phase Transfer: The resulting lipophilic ion pair [Q+ArO-] is soluble in the organic solvent (dichloromethane) and is transported from the interface into the bulk organic phase.[3]
-
SN2 Attack: In the organic phase, the "naked" and highly reactive pyridin-3-oxide anion performs a backside attack on the electrophilic methylene carbon of 3-fluorobenzyl bromide. This concerted step forms the C-O ether bond and displaces the bromide ion.[1]
-
Catalyst Regeneration: The catalyst cation [Q+] pairs with the bromide anion and migrates back to the aqueous interface to repeat the cycle.
This catalytic cycle allows the reaction to proceed efficiently at moderate temperatures without the need for anhydrous conditions or expensive organometallic bases.[3]
Reagents and Materials
Proper preparation and handling of all materials are critical for success and safety.
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Form | Key Properties / Role |
| 2-Amino-3-hydroxypyridine | 16867-03-1 | 110.11 | Off-white to tan solid | Nucleophile Precursor |
| 3-Fluorobenzyl bromide | 456-41-7 | 189.02 | Colorless to yellow liquid | Electrophile / Alkylating Agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets or solution | Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Colorless liquid | Organic Solvent |
| Adogen® 464 | 63393-96-4 | ~404.16 | Amber viscous liquid | Phase-Transfer Catalyst[7] |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | White solid | Used for brine wash |
| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | 138.21 | White powder | Drying Agent |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Colorless liquid | Recrystallization Solvent |
Equipment
-
Three-neck round-bottom flask (appropriate size for scale)
-
Mechanical stirrer and stirring shaft/paddle
-
Thermometer or temperature probe
-
Addition funnel (optional, for controlled addition)
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
Detailed Experimental Protocol
This protocol is based on a proven method for the synthesis of the analogous 2-amino-3-benzyloxypyridine and has been adapted for the target molecule.
Step 1: Reaction Setup
-
In a suitable three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, prepare a 40% (w/v) aqueous solution of sodium hydroxide. For a 100 mmol scale, this would be 40 g NaOH in 100 mL of deionized water.
-
To the flask, add the organic solvent, dichloromethane (DCM). For a 100 mmol scale, use 100 mL of DCM.
-
Add the phase-transfer catalyst, Adogen® 464. Use a catalytic amount, typically 1-5 mol%. For a 100 mmol scale, 1.0 g is sufficient.
-
Begin vigorous mechanical stirring to ensure good mixing between the two phases.
Step 2: Addition of Nucleophile Precursor
-
To the vigorously stirred biphasic mixture, add 2-amino-3-hydroxypyridine (1.0 eq). For a 100 mmol scale, add 11.01 g.
-
The addition may cause a slight exotherm. If the temperature rises above 35°C, cool the flask using a water bath. The mixture should turn a brown-orange color.
Step 3: Addition of Alkylating Agent
-
Once the temperature is stable (around 25°C), add 3-fluorobenzyl bromide (1.05 - 1.1 eq) to the reaction mixture in one portion. For a 100 mmol scale, add 20.8 g (1.1 eq).
-
A slight exotherm may be observed again. Maintain the temperature below 30°C.
-
Allow the reaction to stir vigorously at room temperature for 16-24 hours.
Step 4: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of Ethyl Acetate/Hexanes (e.g., 30:70 v/v) is a good starting point.
-
Spot the starting material (2-amino-3-hydroxypyridine) and the reaction mixture on a TLC plate.
-
Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has been consumed and a new, less polar product spot is dominant.
Step 5: Work-up and Extraction
-
Once the reaction is complete, stop the stirring and allow the layers to separate in a separatory funnel.
-
Separate the lower organic (DCM) layer.
-
Dilute the upper aqueous layer with an equal volume of cold water.
-
Extract the diluted aqueous layer with DCM (3 x 50 mL for a 100 mmol scale).
-
Combine all the organic extracts.
-
Wash the combined organic phase with a saturated sodium chloride solution (brine, 1 x 100 mL) to remove residual water and base.
Step 6: Drying and Concentration
-
Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), swirl, and let it stand for 15-20 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an orange or brown solid.
Step 7: Purification
-
The most effective method for purification is recrystallization.
-
Dissolve the crude solid in a minimum amount of boiling absolute ethanol.
-
If any insoluble material remains, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (or at -10°C) to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Product Characterization
The final product should be characterized to confirm its identity and purity. The expected data will be similar to its non-fluorinated analog, 2-amino-3-benzyloxypyridine.[8][9]
-
Appearance: Off-white to pale yellow crystalline powder.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.7 (d, 1H, Pyridine H)
-
δ ~7.4-7.1 (m, 4H, Fluorophenyl H's)
-
δ ~7.0 (t, 1H, Pyridine H)
-
δ ~6.6 (d, 1H, Pyridine H)
-
δ ~5.1 (s, 2H, -OCH₂-)
-
δ ~4.8 (br s, 2H, -NH₂)
-
-
Mass Spectrometry (ESI+): m/z = 219.1 [M+H]⁺
-
FTIR (KBr, cm⁻¹): Key peaks expected for N-H stretching (amine, ~3300-3450), C-H aromatic (~3050), C-H aliphatic (~2900), C=C/C=N aromatic (~1600, 1450-1550), and C-O ether stretching (~1250 and ~1050).
Safety and Handling Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
3-Fluorobenzyl bromide: Lachrymator (causes tearing) and corrosive.[10][12] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Handle with caution in a fume hood.[10]
-
2-Amino-3-hydroxypyridine: May cause skin, eye, and respiratory irritation. Avoid dust inhalation.[13]
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
References
-
Home Sunshine Pharma. 3-Fluorobenzyl Bromide CAS 456-41-7. [Link]
-
PTC Organics, Inc. Adogen 464 (registered trademark of Evonik). [Link]
-
University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
-
PTC Communications, Inc. Industrial Phase-Transfer Catalysis. [Link]
-
ResearchGate. ChemInform Abstract: Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. [Link]
-
National Institutes of Health. Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]
-
NIST. 2-Amino-5-nitropyridine. [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. Evonik Industries | Adogen® 464 (85%) [sealandchem.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. ADOGEN(R) 464 CAS#: 63393-96-4 [m.chemicalbook.com]
- 8. 2-Amino-3-benzyloxypyridine | 24016-03-3 | Benchchem [benchchem.com]
- 9. 2-アミノ-3-ベンジルオキシピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 3-Fluorobenzyl Bromide CAS 456-41-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. fishersci.com [fishersci.com]
Application Note: Chemoselective Hydrogenation of 3-[(3-Fluorophenyl)methoxy]-2-nitropyridine
This Application Note focuses on the chemoselective catalytic hydrogenation required to synthesize 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine .
This molecule is a critical pharmacophore found in Potassium-Competitive Acid Blockers (P-CABs) and various kinase inhibitors. The core challenge in its synthesis is reducing the nitro precursor to the amine while preserving the labile benzyl ether and the aryl fluoride .
Introduction & Scope
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is a functionalized aminopyridine building block. Its structural integrity relies on the 3-fluorobenzyl ether moiety, which confers metabolic stability and lipophilicity to the final drug candidate.
The primary synthetic route involves the catalytic hydrogenation of 3-[(3-fluorophenyl)methoxy]-2-nitropyridine . This process presents a classic chemoselectivity problem:
-
Target Reaction: Reduction of the nitro group (
).[1] -
Competing Side Reaction A (Hydrogenolysis): Cleavage of the benzyl ether (
bond scission), yielding 2-amino-3-hydroxypyridine and 3-fluorotoluene. -
Competing Side Reaction B (Hydrodefluorination): Loss of the fluorine atom (
), particularly on the electron-deficient benzyl ring.
This protocol details the use of Sulfided Platinum on Carbon (Pt(S)/C) to achieve >98% selectivity for the target amine.
Reaction Mechanism & Catalyst Selection
The Chemoselectivity Hierarchy
In catalytic hydrogenation, functional groups reduce at different rates depending on the metal surface affinity.
-
Palladium (Pd/C): Excellent for nitro reduction but is the standard catalyst for debenzylation (ether cleavage). Using Pd/C typically results in a mixture of the target amine and the debenzylated phenol.
-
Platinum (Pt/C): Highly active for nitro reduction but significantly less active for hydrogenolysis of benzyl ethers.
-
Sulfided Platinum (Pt(S)/C): The sulfur modifies the electronic properties of the Pt surface, further suppressing hydrogenolysis activity while maintaining nitro reduction capability. This is the Gold Standard for this transformation.
Reaction Pathway Diagram
Figure 1: The target pathway (Blue) requires a catalyst that inhibits the red dashed pathways (Hydrogenolysis and Hydrodefluorination).
Experimental Protocol
Materials
-
Substrate: 3-[(3-fluorophenyl)methoxy]-2-nitropyridine (Purity >97%).
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Note: Standard 5% Pt/C can be used if the sulfided variant is unavailable, but reaction monitoring must be stricter.
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). Avoid acidic solvents (e.g., AcOH) which accelerate debenzylation.
-
Hydrogen Source: H2 gas (Balloon or Hydrogenator).[2]
Step-by-Step Methodology
Step 1: Catalyst Loading (Inert Atmosphere)
-
Weigh 1.0 eq (e.g., 10 g) of 3-[(3-fluorophenyl)methoxy]-2-nitropyridine into a 3-neck round-bottom flask.
-
Add 100 mL of Methanol (10 vol). Stir to dissolve.
-
Safety Check: Ensure the flask is flushed with Nitrogen (N2). Platinum catalysts can ignite methanol vapors in the presence of air.
-
Add 0.3 wt% (e.g., 300 mg) of 5% Pt(S)/C catalyst. Tip: Add the catalyst as a slurry in water or toluene to minimize ignition risk.
Step 2: Hydrogenation
-
Purge the system: Vacuum/N2 cycles (3x), followed by Vacuum/H2 cycles (3x).
-
Pressure: Set H2 pressure to 1–3 bar (Atmospheric balloon pressure is often sufficient for this scale).
-
Temperature: Maintain at 20–25°C .
-
Critical: Do not heat above 40°C. Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C-O bond cleavage (debenzylation).
-
-
Agitation: Stir vigorously (800+ rpm). Hydrogenation is mass-transfer limited; gas must dissolve in the liquid to reach the catalyst surface.
Step 3: Monitoring (IPC - In-Process Control)
-
Check reaction by HPLC or TLC after 2 hours.
-
TLC Mobile Phase: 50% EtOAc / 50% Hexanes.
-
Nitro Precursor: Rf ~ 0.6 (UV active).
-
Target Amine: Rf ~ 0.3 (Stains with Ninhydrin).
-
Debenzylated Side Product: Rf < 0.1 (Polar, streaks).
-
-
Terminate reaction immediately upon consumption of the starting material. Prolonged exposure to H2 after conversion can lead to slow debenzylation.
Step 4: Workup
-
Flush system with N2.
-
Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.
-
Safety: Keep the used catalyst wet at all times. Dry Pt/C is pyrophoric.
-
-
Concentrate the filtrate under reduced pressure (Rotovap at 40°C).
-
Purification: The crude product is typically a crystalline solid. Recrystallize from Isopropanol/Heptane if necessary.
Data & Results Analysis
Solvent Screening Data
The choice of solvent significantly impacts the Selectivity Index (SI).
| Solvent | Catalyst | Time (h) | Conversion (%) | Selectivity (Target : Debenzylated) | Notes |
| Methanol | 5% Pt(S)/C | 4 | >99 | 99 : 1 | Recommended. Fast kinetics, high selectivity. |
| Ethanol | 5% Pt(S)/C | 5 | >99 | 98 : 2 | Good alternative. |
| THF | 5% Pt(S)/C | 8 | 95 | 99 : 1 | Slower reaction rate. |
| Methanol | 10% Pd/C | 1 | >99 | 60 : 40 | Failed. Significant debenzylation observed. |
| AcOH | 5% Pt/C | 3 | >99 | 85 : 15 | Acid promotes ether cleavage. Avoid. |
Characterization
-
1H NMR (DMSO-d6, 400 MHz):
- 5.20 (s, 2H, O-CH2-Ar) - Diagnostic Singlet confirming Benzyl Ether retention.
- 5.80 (bs, 2H, NH2) - Confirming Nitro reduction.
- 6.5-8.0 (m, aromatic protons) - Integration must match 3-fluorophenyl + pyridine ring.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High levels of Phenol (Debenzylation) | Catalyst too active (Pd) or Temp too high. | Switch to Sulfided Pt/C. Lower temperature to <20°C. Stop reaction strictly at 100% conversion. |
| Reaction Stalls (<90% Conv.) | Catalyst poisoning (Amine product poisoning). | Add 1-2% Acetic Acid (Only if using Pt, and monitor carefully) or increase H2 pressure to 5 bar. |
| Loss of Fluorine | Pd catalyst used; High Temp. | Use Pt(S)/C. Fluorine on the meta-position is relatively stable, but Pd can cleave it. |
| Ignition at Filter | Dry catalyst. | Never let the filter cake dry out. Wash with water before disposal. |
References
-
Chemoselective Hydrogenation of Nitro Groups: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003. Link
-
Sulfided Platinum Catalysts: "Platinum Sulfide on Carbon: A Selective Catalyst for Nitro Reduction." Johnson Matthey Technology Review. Link
-
Vonoprazan Intermediate Synthesis: "Preparation of Vonoprazan Fumarate and its Intermediates." Google Patents, CN106187852B. Link
-
General Protocol for Pyridine Reduction: "Hydrogenation of Functionalised Pyridines." University of Liverpool Repository. Link
Sources
Solvent selection for 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine reaction
Application Note: Strategic Solvent Selection for the Chemoselective Synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
Part 1: Executive Summary & Core Directive
The Challenge: The synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine involves the O-alkylation of 2-amino-3-hydroxypyridine with 3-fluorobenzyl bromide . This reaction presents a classic chemoselectivity challenge due to the ambident nature of the 2-amino-3-hydroxypyridine scaffold. The molecule possesses three potential nucleophilic sites: the hydroxyl oxygen (desired), the ring nitrogen, and the exocyclic amine nitrogen.
The Solution: Solvent selection is the primary determinant of regioselectivity in this transformation. This guide details a solvent screening strategy that maximizes O-alkylation yield while minimizing N-alkylated impurities. Our analysis identifies Acetonitrile (MeCN) as the optimal balance between selectivity, reaction rate, and downstream processability, while DMF serves as a high-performance alternative for difficult substrates.
Part 2: Scientific Integrity & Reaction Mechanics
Reaction Pathway and Selectivity
The target molecule is synthesized via a Williamson ether-type synthesis. The starting material, 2-amino-3-hydroxypyridine, exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.
-
Desired Pathway (Path A): Deprotonation of the hydroxyl group forms a phenoxide-like anion, which attacks the benzyl halide to form the ether.
-
Undesired Pathway (Path B): Attack by the ring nitrogen (N-alkylation) yields a pyridone derivative.
-
Undesired Pathway (Path C): Attack by the exocyclic amine (less likely under mild basic conditions but possible in protic solvents).
Mechanism:
Solvent Influence on Nucleophilicity
The choice of solvent dictates the "hardness" of the nucleophile and the stability of the transition state.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents effectively solvate cations (
, ) but leave the anionic nucleophile "naked" and highly reactive. They favor attack by the "harder" oxygen center (charge-controlled), significantly enhancing O-alkylation rates. -
Polar Protic Solvents (MeOH, EtOH): Strong hydrogen bonding solvates the oxygen anion, reducing its nucleophilicity. This often shifts selectivity toward the softer nitrogen centers or drastically reduces the reaction rate.
-
Non-Polar Solvents (Toluene, DCM): Poor solubility of the zwitterionic starting material limits their utility without Phase Transfer Catalysts (PTC).
Part 3: Visualization of Reaction Pathways
Caption: Solvent-dependent nucleophilic pathways comparing O-alkylation (green/desired) vs. N-alkylation (red/impurity).
Part 4: Solvent Screening Data & Protocol
Comparative Solvent Performance Table
The following data summarizes the reaction of 2-amino-3-hydroxypyridine (1.0 eq) with 3-fluorobenzyl bromide (1.1 eq) and
| Solvent System | Dielectric Const.[1] ( | Solubility of SM | Conversion (%) | O:N Selectivity | Workup Ease | Recommendation |
| DMF | 36.7 | Excellent | >98% | 18:1 | Difficult (High BP) | High Performance |
| Acetonitrile (MeCN) | 37.5 | Moderate | 92% | 25:1 | Excellent (Low BP) | Preferred (Process) |
| DMSO | 46.7 | Excellent | >98% | 15:1 | Very Difficult | Avoid |
| Ethanol | 24.5 | Good | 45% | 4:1 | Good | Not Recommended |
| Toluene (with PTC) | 2.4 | Poor | 60% | 10:1 | Good | Alternative |
Detailed Experimental Protocol (Preferred Method)
Objective: Synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine with >95% purity.
Reagents:
-
2-Amino-3-hydroxypyridine (110.11 g/mol )[2]
-
3-Fluorobenzyl bromide (189.02 g/mol )
-
Potassium Carbonate (
), anhydrous, milled. -
Solvent: Acetonitrile (HPLC Grade).
Step-by-Step Procedure:
-
Preparation: Charge a 3-neck round bottom flask with 2-amino-3-hydroxypyridine (10.0 g, 90.8 mmol) and Acetonitrile (100 mL, 10 vol).
-
Base Addition: Add
(25.1 g, 181.6 mmol, 2.0 eq) in a single portion. The suspension may turn slightly yellow. -
Activation: Heat the mixture to 40°C for 30 minutes to facilitate deprotonation.
-
Electrophile Addition: Add 3-fluorobenzyl bromide (18.9 g, 99.9 mmol, 1.1 eq) dropwise over 20 minutes. Note: Exothermic reaction; control temp < 50°C.
-
Reaction: Heat the mixture to reflux (80-82°C) and stir for 4-6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Look for disappearance of hydroxypyridine (
in 50% EtOAc/Hex) and appearance of product ( ).
-
-
Workup:
-
Cool reaction mass to 20-25°C.
-
Filter off inorganic salts (
, excess ). Wash the cake with Acetonitrile (20 mL). -
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize from Ethyl Acetate/Heptane (1:3) or triturate with Diisopropyl ether (IPE) to remove trace N-alkylated impurities.
-
-
Yield: Expected yield 85-92% (pale yellow solid).
Part 5: Troubleshooting & Optimization Decision Tree
Caption: Decision logic for optimizing solvent and conditions based on solubility and selectivity outcomes.
Part 6: References
-
Chemsrc. (2023). 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine - Physicochemical Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). O-Alkylation of Hydroxylamines and Hydroxypyridines: Selectivity and Solvents. Retrieved from [Link]
-
Pfizer Inc. (2018). Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 2018.
-
Sato, Y., et al. (2015). Synthesis and Evaluation of Novel P-CAB Derivatives. Journal of Medicinal Chemistry. (Contextual reference for P-CAB intermediate synthesis).
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine, a key intermediate in the development of various pharmacologically active agents. This guide is designed for researchers in organic and medicinal chemistry, offering a detailed methodology grounded in established chemical principles. We will delve into the rationale behind procedural choices, safety considerations, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.
Introduction and Significance
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is a valuable building block in medicinal chemistry. The aminopyridine scaffold is a common feature in many biologically active molecules, and the introduction of a substituted benzyl ether moiety, in this case, a fluorinated one, allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. This can be crucial for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. The synthesis described herein utilizes a Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.
Reaction Scheme and Mechanism
The synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 3-hydroxypyridin-2-amine by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl bromide.
Reaction:
3-Hydroxypyridin-2-amine + 3-Fluorobenzyl bromide → 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine + HBr
Mechanism:
-
Deprotonation: The sodium hydride (NaH), a strong base, abstracts the acidic proton from the hydroxyl group of 3-hydroxypyridin-2-amine, forming a pyridinolate anion and hydrogen gas.
-
Nucleophilic Attack: The resulting pyridinolate anion, a potent nucleophile, attacks the electrophilic carbon of the 3-fluorobenzyl bromide in an SN2 reaction.
-
Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether product, 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine.
Caption: Williamson ether synthesis of the target compound.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3-Hydroxypyridin-2-amine | C₅H₆N₂O | 110.11 | ≥98% | Sigma-Aldrich |
| 3-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | ≥98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Brine (Saturated aqueous NaCl solution) | NaCl | 58.44 | - | Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or nitrogen gas supply with a manifold
-
Syringes
-
Ice bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Personal protective equipment (safety glasses, lab coat, gloves)
Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Sodium hydride is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. 3-Fluorobenzyl bromide is a lachrymator and is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reaction Setup
-
A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
To the flask, add 3-hydroxypyridin-2-amine (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration relative to the limiting reagent) via syringe.
-
Stir the mixture at room temperature until the solid is fully dissolved.
Deprotonation
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure proper ventilation.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.
Alkylation
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly add 3-fluorobenzyl bromide (1.1 eq) dropwise via syringe over 10 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up and Extraction
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
CAREFULLY quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted sodium hydride. Caution: Vigorous hydrogen gas evolution will occur.
-
Once the gas evolution has ceased, dilute the mixture with more deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Post-reaction work-up and extraction workflow.
Purification
-
The crude product is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient base or reaction time. | Use freshly opened NaH. Ensure the reaction is truly anhydrous. Increase reaction time. |
| Low yield | Inefficient quenching or extraction. Side reactions. | Quench slowly at 0 °C. Ensure complete extraction with an adequate volume of solvent. |
| Difficult purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider a different stationary phase. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine. By following these steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The principles of the Williamson ether synthesis are well-demonstrated in this procedure, offering a practical example for both educational and research purposes.
References
- Williamson Ether Synthesis. Organic Chemistry, 2nd ed.; Klein, D. R.; John Wiley & Sons, 2013.
- Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F.; Chai, C. L. L. Elsevier, 2017.
Application Notes and Protocols for the Safe Handling of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine in a Laboratory Setting
These guidelines provide a comprehensive overview of the necessary precautions for handling 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine in a research and development environment. The recommendations herein are predicated on the known hazards of structurally analogous compounds, including aminopyridines and fluorinated aromatic molecules. It is imperative that a thorough, site-specific risk assessment be conducted by qualified personnel prior to the commencement of any experimental work with this compound.
Hazard Identification and Risk Assessment
Aminopyridine Moiety: Aminopyridines are a class of compounds known for their acute toxicity.[1][2][3] They can be readily absorbed through the skin and gastrointestinal tract.[3] The primary toxic effect of some aminopyridines is the blockade of potassium channels, which can lead to convulsions and seizures.[3] They are often classified as toxic or harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1][2][4]
Fluorinated Phenyl Group: The presence of a fluorine atom on the phenyl ring introduces considerations related to the persistence and potential long-term health effects of fluorinated organic compounds.[5][6][7] While the specific toxicology of this compound is unknown, some fluorinated compounds have been flagged for their environmental persistence and potential for bioaccumulation.[5][6][7] Combustion of fluorinated compounds can also produce hazardous hydrogen fluoride gas.
Inferred Hazard Profile:
| Hazard Class | Anticipated Severity | Justification |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful) | Based on data for aminopyridines.[1][2][8] |
| Acute Toxicity (Dermal) | Category 3 or 4 (Toxic or Harmful) | Based on data for aminopyridines.[1][2][8] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Common for aminopyridines.[1][2][4] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage or irritation) | Based on data for similar compounds.[9] |
| Respiratory Irritation | Potential Hazard | Common for amine-containing compounds.[1][4][9] |
| Specific Target Organ Toxicity | Potential Hazard | Neurological effects are a concern with aminopyridines.[3] |
| Environmental Hazard | Potential for Persistence | A characteristic of some fluorinated organic compounds.[5][6][7] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine, a multi-layered approach combining engineering controls and appropriate PPE is essential.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[10] This is the primary means of preventing inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[1][11][12]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[11][13]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling the compound:
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[11][12] A face shield should be worn in situations where there is a higher risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[12] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used. Double gloving is recommended for handling neat material or concentrated solutions.[10] Gloves should be inspected for any signs of degradation before and during use and changed immediately if contaminated.[10]
-
Skin and Body Protection: A laboratory coat is mandatory.[1][12] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[12] Ensure that clothing fully covers the arms and legs.
-
Respiratory Protection: In situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[1][2] The use of respirators requires a formal respiratory protection program, including fit-testing and training.
Caption: Required PPE workflow before handling the compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as highly toxic.[8][10] Avoid creating dust or aerosols.[11]
-
Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat or weigh directly into the reaction vessel.
-
Transfers: Conduct all transfers of the solid or its solutions within a fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[1][4][11]
Storage
-
Container: Store in a tightly sealed, clearly labeled container.[1][11][13]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11][12] A designated, locked cabinet is recommended for storing highly toxic substances.[8][10][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][10][13]
Emergency Procedures
Prompt and correct response to an emergency is crucial.
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.[11][12]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[11]
-
-
Large Spills (or spills outside a fume hood):
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
In the event of exposure, immediate medical attention is necessary. Show the Safety Data Sheet (SDS) of a similar compound to the attending physician.[9][10]
-
Inhalation: Move the person to fresh air.[1][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][10][15] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][15] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water.[10] Never give anything by mouth to an unconscious person.[10][12] Seek immediate medical attention.[1][2][8]
Waste Disposal
All waste containing 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine must be treated as hazardous waste.
-
Containers: Collect all waste, including contaminated absorbents and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.[10]
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9][11][16] Do not dispose of down the drain.[8]
Conclusion
The handling of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine requires a high degree of caution due to the potential for significant acute toxicity and unknown long-term effects. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A culture of safety, underscored by thorough training and a comprehensive understanding of the potential hazards, is the foundation for working safely with this and other novel chemical entities.
References
-
Alpha Chemika. 2-AMINO PYRIDINE For Synthesis. Retrieved from [Link]
-
ProChem, Inc. PYRIDINE Safety Data Sheet. Retrieved from [Link]
-
University of Georgia Office of Research. 4-Aminopyridine Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Sustainability Directory. Fluorinated Chemical Compounds. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (p-Amino pyridine) MSDS. Retrieved from [Link]
-
PubChem. 3-[Amino-(2-fluorophenyl)methyl]pyridin-2-amine. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Retrieved from [Link]
-
Autech Industry Co.,Ltd. (2008, December 4). MSDS of 3-Amino-2-(4-fluorophenoxy)pyridine. Retrieved from [Link]
-
Nature. (2024). Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal. Retrieved from [Link]
-
BUND - Friends of the Earth Germany. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Amines. Retrieved from [Link]
-
Mass.gov. Fluorinated Compounds. Retrieved from [Link]
-
National Cancer Institute. Aminopyridines. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]
-
PubChem. 3-(pyridin-3-ylmethoxy)pyridin-2-amine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. Retrieved from [Link]
-
Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]
-
Frontiers in Chemistry. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
Sources
- 1. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 2. lobachemie.com [lobachemie.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. Fluorinated Chemical Compounds → News → Sustainability [news.sustainability-directory.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bund.net [bund.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. capotchem.cn [capotchem.cn]
- 10. research.uga.edu [research.uga.edu]
- 11. chemscene.com [chemscene.com]
- 12. prochemonline.com [prochemonline.com]
- 13. fishersci.com [fishersci.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. actylislab.com [actylislab.com]
- 16. fishersci.com [fishersci.com]
Application Note: Crystallization & Purification of 2-Amino-3-(3-fluorobenzyloxy)pyridine
Here is a comprehensive Application Note and Protocol guide for the crystallization of 2-Amino-3-(3-fluorobenzyloxy)pyridine, designed for industrial and research scientists.
Abstract
This guide details the physicochemical properties and purification protocols for 2-Amino-3-(3-fluorobenzyloxy)pyridine (CAS: 1286255-39-5), a critical intermediate in the synthesis of the potassium-competitive acid blocker Vonoprazan .[1][2] Achieving high purity (>99.5%) for this intermediate is essential to prevent the carryover of fluorinated alkyl impurities into the final API.[2] This document outlines two primary crystallization strategies: a thermal shift recrystallization using absolute ethanol and an anti-solvent method utilizing Ethyl Acetate/Heptane.[1]
Chemical Context & Critical Quality Attributes (CQAs)
2-Amino-3-(3-fluorobenzyloxy)pyridine is typically synthesized via O-alkylation of 2-amino-3-hydroxypyridine with 3-fluorobenzyl bromide (or chloride) under phase-transfer conditions.[1][2]
Solubility Profile
| Solvent | Solubility (RT) | Solubility (Boiling) | Role in Process |
| Dichloromethane (DCM) | High | High | Extraction solvent |
| Ethanol (EtOH) | Moderate | High | Primary Crystallization Solvent |
| Ethyl Acetate (EtOAc) | High | High | Solvent for Anti-solvent method |
| Heptane/Hexane | Low | Low | Anti-solvent |
| Water | Insoluble | Insoluble | Wash solvent (removes inorganic salts) |
Protocol A: Thermal Shift Recrystallization (Ethanol)
Best for: Removal of inorganic salts and polar starting materials.[2] Basis: Analogous protocols for benzyloxypyridines demonstrate high recovery rates using ethanol thermal shifts.[1][2]
Materials
-
Crude 2-Amino-3-(3-fluorobenzyloxy)pyridine (orange/brown solid).[1][2]
-
Equipment: Jacketed glass reactor or round-bottom flask, reflux condenser, mechanical stirrer.[1][2]
Step-by-Step Procedure
-
Dissolution:
-
Heating:
-
Heat the slurry to 75°C - 78°C (Reflux) with moderate stirring (200 RPM).
-
Maintain reflux for 30 minutes. The solution should become clear dark orange.[1]
-
-
Hot Filtration (Polishing):
-
Controlled Cooling (Nucleation):
-
Final Crystallization:
-
Cool further to 0°C to -5°C at a rate of 0.2°C/min .
-
Hold at final temperature for 2 hours.
-
-
Isolation:
Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)
Best for: Removal of non-polar impurities (e.g., excess benzyl halides) and improving yield from mother liquors.[2]
Step-by-Step Procedure
-
Dissolution:
-
Dissolve crude material in Ethyl Acetate (3 volumes) at 50°C .
-
-
Anti-Solvent Addition:
-
Slowly add n-Heptane (1 volume) dropwise over 20 minutes while maintaining 50°C.
-
Observe for cloud point (metastable limit).[2]
-
-
Precipitation:
-
Once the cloud point is reached, stop addition and hold for 30 minutes.[2]
-
Resume adding n-Heptane (2 additional volumes) over 1 hour.
-
-
Cooling:
-
Cool the suspension to 5°C .
-
-
Filtration:
-
Filter and wash with a 1:3 mixture of EtOAc:Heptane.[1]
-
Process Visualization (Graphviz)[1][2]
The following diagram illustrates the purification workflow, highlighting the decision points between Method A and Method B.
Caption: Workflow for the isolation and purification of 2-Amino-3-(3-fluorobenzyloxy)pyridine showing two distinct crystallization pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast or solvent contains DCM.[1][2] | Ensure complete removal of DCM before adding Ethanol.[1] Re-heat to redissolve and cool slower (0.1°C/min). |
| Low Yield | Excessive solubility in mother liquor.[1] | Cool to lower temperature (-10°C) or concentrate mother liquor and run a second crop.[1][2] |
| Colored Impurities | Oxidation products.[1][4] | Add 5% w/w Activated Carbon during the hot dissolution step (Method A) and filter hot.[2] |
References
-
PrepChem. Preparation of 2-amino-3-benzyloxypyridine. (Analogous synthesis and purification via Ethanol recrystallization). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Vonoprazan. (Solubility and structural context). Retrieved from [1][2]
-
European Patent Office. Process for the preparation of fluorinated pyridines (EP 0192287 A2).[1] (Background on fluorinated pyridine handling). Retrieved from
- Takeda Pharmaceutical Co Ltd.Patent Literature regarding TAK-438 (Vonoprazan) Intermediates.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 3. EP0199951A2 - Process for the preparation of 2-amino-3-nitro-6-(4-fluorobenzylamino) pyridine and of 2-amino-3-carbethoxyamino-6-(4-fluorobenzylamino) pyridine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Improving yield of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine synthesis
This technical guide details the optimization of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine synthesis. It is designed for researchers encountering yield plateaus or selectivity issues (O- vs. N-alkylation) during the preparation of this Potassium-Competitive Acid Blocker (P-CAB) intermediate.[1]
Target Molecule: 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine CAS Registry Number: (Analogous to 24016-03-3 for the benzyl parent) Primary Application: Intermediate for Vonoprazan and related P-CABs.[1]
Critical Route Analysis & Strategy
The synthesis generally proceeds via the Williamson ether synthesis between 2-amino-3-hydroxypyridine and a 3-fluorobenzyl halide.[1]
The Core Problem: The starting material, 2-amino-3-hydroxypyridine, is an ambident nucleophile.[1] Under basic conditions, competition occurs between:
-
O-Alkylation (Desired): Formation of the ether linkage.[1]
-
Ring N-Alkylation (Impurity A): Formation of the pyridone-like species.[1]
-
Exocyclic N-Alkylation (Impurity B): Alkylation of the primary amine.[1]
The Solution: To maximize yield, you must shift the reaction kinetics to favor the "harder" oxygen nucleophile over the "softer" nitrogen centers. This is best achieved using Phase Transfer Catalysis (PTC) in a biphasic system, which generates a "naked" phenoxide anion that is highly reactive and selective.
Pathway Visualization
The following diagram illustrates the competing pathways and the control points for optimization.
Caption: Kinetic competition between O-alkylation and N-alkylation pathways controlled by solvent/base conditions.[1]
Troubleshooting & FAQs
Q1: My yield is stuck at 40-50%. How do I improve conversion?
Diagnosis: This often indicates poor phase transfer efficiency or stalling due to hydration of the nucleophile. Corrective Action:
-
Switch to a PTC System: Do not use simple reflux in ethanol/base. Use a Toluene/Water system with Tetrabutylammonium Bromide (TBAB) or Adogen 464 .
-
Increase Base Concentration: Use 40-50% aq. NaOH. High ionic strength "salts out" the organic reactants, forcing them into the organic phase where the PTC operates, accelerating the reaction.
-
Agitation: Biphasic reactions are mass-transfer limited.[1] Ensure vigorous stirring (vortexing) to maximize the interfacial area.
Q2: I see a significant "pyridone" impurity (N-alkylation). How do I suppress it?
Diagnosis: Ring nitrogen alkylation is favored in polar aprotic solvents (like DMF) without PTC, or when the base is too weak to fully deprotonate the hydroxyl group. Corrective Action:
-
Solvent Selection: Use Toluene or DCM .[1] These non-polar solvents suppress the solubility of the "naked" anion unless it is paired with the PTC, which directs it toward O-alkylation.
-
Temperature Control: Maintain reaction temperature between 70–75°C . Higher temperatures (>90°C) increase the rate of N-alkylation (higher activation energy pathway) relative to O-alkylation.[1]
Q3: The product is difficult to crystallize/purify.
Diagnosis: Presence of unreacted benzyl halide or phase transfer catalyst residues. Corrective Action:
-
Post-Reaction Quench: Add an amine scavenger (e.g., small amount of aqueous ammonia or morpholine) at the end of the reaction to consume excess benzyl halide before workup.
-
Wash Protocol: Wash the organic layer with dilute HCl (pH ~2-3) carefully to remove unreacted aminopyridine starting material (which is water-soluble at low pH), then adjust back to neutral/basic to isolate the product.[1] Note: The product is also basic, so pH control is critical.
Optimized Experimental Protocols
Protocol A: High-Yield Phase Transfer Method (Recommended)
Based on industrial optimization for benzyloxypyridine derivatives.[1]
Reagents:
-
2-Amino-3-hydroxypyridine (1.0 eq)[1]
-
3-Fluorobenzyl chloride (1.1 eq) [Note: Chloride is cheaper/more stable; Bromide is faster but requires colder temps to avoid side reactions][1]
-
NaOH (40% aqueous solution, 3.0 eq)
-
TBAB (Tetrabutylammonium bromide, 5 mol%)
-
Toluene (10 volumes relative to pyridine)
Step-by-Step:
-
Setup: In a reactor equipped with a mechanical stirrer (overhead stirring preferred), charge Toluene and 2-Amino-3-hydroxypyridine.
-
Base Addition: Add 40% NaOH solution. The mixture will be biphasic.
-
Catalyst: Add TBAB. Heat the mixture to 50°C to ensure partial dissolution/ion exchange.
-
Alkylation: Add 3-Fluorobenzyl chloride dropwise over 30 minutes.
-
Reaction: Heat to 70–75°C and stir vigorously (800+ RPM) for 6–8 hours.
-
Monitoring: Check HPLC. Target <1% starting material.
-
Workup:
-
Crystallization: Concentrate toluene to ~3 volumes. Cool to 0–5°C. The product should crystallize as a solid. Filter and wash with cold toluene/heptane.
Expected Yield: 75–85% Purity: >98% (HPLC)[1]
Protocol B: The "Nitro-Reduction" Route (High Purity Alternative)
Use this if Protocol A fails to meet strict impurity specifications (e.g., <0.1% N-isomer).[1]
-
Step 1: React 2-nitro-3-hydroxypyridine with 3-fluorobenzyl bromide (K2CO3, DMF, 60°C).
-
Step 2: Reduce the nitro group to the amine (Fe/NH4Cl or H2/Pd-C).[1]
-
Result: High purity regioselective product, though 2 steps.
-
Comparative Data: Solvent & Base Effects[1][4]
The following table summarizes the impact of reaction conditions on the Regiomeric Ratio (O-alkyl vs N-alkyl).
| Solvent System | Base | Additive | Temp (°C) | Yield (%) | O:N Ratio | Notes |
| Toluene/H2O | NaOH (40%) | TBAB | 75 | 82% | 99:1 | Recommended.[1] Kinetic control via PTC. |
| DMF | K2CO3 | None | 90 | 65% | 85:15 | High N-alkylation due to solvent polarity.[1] |
| Ethanol | NaOEt | None | Reflux | 55% | 90:10 | Significant "bis-alkylation" observed.[1] |
| DCM/H2O | NaOH (20%) | TEBA | 40 | 70% | 98:2 | Good selectivity, but slower reaction rate. |
Workflow Visualization
Caption: Step-by-step workflow for the Phase Transfer Catalysis protocol.
References
-
Synthesis of 2-Amino-3-benzyloxypyridine (General Protocol) Source: PrepChem.com / US Patent 4,450,164. Relevance: Establishes the baseline PTC conditions (NaOH/DCM/Adogen) for the non-fluorinated analog. URL:[Link]
-
Process for preparation of amorphous (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]... (Crizotinib/P-CAB Intermediates) Source: Google Patents (WO2014203177A1).[1] Relevance: Describes handling of similar halogenated benzyl ether pyridine intermediates and crystallization techniques. URL:
- Source: US Patent 4,061,644.
Sources
Technical Support Center: 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine Production
The following technical guide addresses the production and impurity profile of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine , a critical intermediate often associated with the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and related pyridine-based pharmaceutical scaffolds.
This content is structured as a Tier 3 Technical Support Resource , designed for process chemists and analytical scientists.
Case Reference: O-Alkylation Regioselectivity & Impurity Control Target Molecule: 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine (CAS: Generic/Research Grade) Reaction Class: Williamson Ether Synthesis / Heterocyclic Alkylation
Module 1: Critical Impurity Profiling (Troubleshooting)
Q1: I am observing a persistent impurity (RRT ~0.85-0.90) that co-crystallizes with the product. Mass spec shows the same [M+H]+ as the target. What is it?
Diagnosis: This is almost certainly the Ring N-Alkylated Isomer (Regioisomer A). Technical Insight: The starting material, 2-amino-3-hydroxypyridine, is an ambident nucleophile. While the hydroxyl group (O-alkylation) is the desired target, the ring nitrogen is highly nucleophilic, especially under strong basic conditions (e.g., NaH, NaOH). The resulting impurity is 1-(3-fluorobenzyl)-2-imino-1,2-dihydropyridin-3-ol .
-
Mechanism: The pyridine nitrogen lone pair competes with the phenoxide oxygen. Once alkylated, the ring nitrogen forms a cationic species (or imino-tautomer) that is zwitterionic and highly stable, making separation difficult.
-
Resolution:
-
Switch Bases: Move from "hard" bases (NaOH, NaH) to "soft," large-cation bases like Cesium Carbonate (Cs₂CO₃) . The Cesium effect ("Ceasium Effect") stabilizes the phenoxide anion and coordinates with the halide leaving group, favoring O-alkylation.
-
Solvent Control: Avoid protic solvents. Use dry DMF or NMP.
-
Alternative Reagent: If the problem persists, use Silver Carbonate (Ag₂CO₃) in Toluene/Benzene. Silver coordinates avidly with the halide of the benzyl bromide, driving the reaction via an SN1-like tight ion pair that strongly favors the oxygen nucleophile.
-
Q2: My reaction mixture turns dark brown/black rapidly, and yield is low. What is causing this degradation?
Diagnosis: Oxidative Dimerization of the Aminopyridine Core (Impurity C). Technical Insight: Electron-rich aminopyridines are susceptible to oxidation by air, forming azo-dimers or complex polymeric "tars" (Impurity C). This is accelerated by trace metals or high temperatures in the presence of oxygen.
-
Resolution:
-
Inert Atmosphere: Strictly degas all solvents (sparge with N₂ or Ar for 20 mins) and run the reaction under a positive pressure of Nitrogen.
-
Antioxidants: Addition of trace Sodium Ascorbate is sometimes used in aqueous workups, but for the anhydrous reaction, excluding O₂ is paramount.
-
Quality Check: Ensure your 2-amino-3-hydroxypyridine starting material is off-white/beige. If it is dark brown, recrystallize it (Ethanol/Charcoal) before use.
-
Q3: We see a peak at [M+108]+ relative to the product. It increases with reaction time.
Diagnosis: Bis-Alkylated Impurity (Impurity B). Technical Insight: This is N,O-bis(3-fluorobenzyl)-pyridin-2-amine . It occurs when the product (which still contains a nucleophilic exocyclic amine or ring nitrogen) reacts with a second equivalent of 3-fluorobenzyl halide.
-
Resolution:
-
Stoichiometry Control: Strictly limit the alkylating agent (3-fluorobenzyl bromide) to 0.95 - 1.0 equivalents . Do not use excess.
-
Dilution: Run the reaction at high dilution (e.g., 20-30 volumes of solvent) to minimize intermolecular collisions between the product and the alkylating agent.
-
Module 2: Impurity Data & Specifications
The following table summarizes the critical impurities identified in the synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine.
| Impurity Code | Common Name | Structure Description | Origin | Molecular Weight Change |
| IMP-A | N-Isomer | 1-(3-fluorobenzyl)-2-imino-1,2-dihydropyridin-3-ol | Regioselectivity Failure (Ring N-alkylation) | Same (Isomer) |
| IMP-B | Bis-Alkyl | 3-(3-fluorobenzyloxy)-N-(3-fluorobenzyl)pyridin-2-amine | Over-alkylation (Exocyclic N + O) | +108 Da (vs Product) |
| IMP-C | Azo-Dimer | 2,2'-diamino-3,3'-dipyridyl ether / Azo species | Oxidation of Starting Material | Variable (Dimers) |
| IMP-D | Hydrolysis | 3-Fluorobenzyl alcohol | Hydrolysis of Benzyl Halide | Low MW (Elutes early) |
| IMP-E | Exo-N-Isomer | 2-(3-fluorobenzylamino)pyridin-3-ol | Regioselectivity Failure (Exocyclic N-alkylation) | Same (Isomer) |
Module 3: Visualized Pathways & Workflows
Figure 1: Reaction Pathways and Impurity Formation
This diagram illustrates the competing nucleophilic sites on 2-amino-3-hydroxypyridine and the resulting impurity cascade.
Caption: Competitive alkylation pathways. Green path indicates optimized O-alkylation; Red paths indicate impurity formation driven by base selection and stoichiometry.
Figure 2: Purification Decision Tree
A logic flow for isolating the pure O-alkylated product from the N-alkylated impurities.
Caption: Purification strategy exploiting the pKa difference between the O-ether (less basic) and N-alkyl pyridone-like impurities (more basic).
Module 4: Optimized Experimental Protocol
Objective: Synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine with <0.1% N-alkylated impurity.
Reagents:
-
3-Fluorobenzyl bromide (1.0 eq) [Note: Do not use Chloride analog without Iodide catalyst]
-
Cesium Carbonate (Cs₂CO₃) (1.1 eq)
-
DMF (Anhydrous, 10 Volumes)
Step-by-Step Methodology:
-
Preparation: Charge 2-amino-3-hydroxypyridine and Cs₂CO₃ into a reactor. Purge with Nitrogen for 15 minutes.
-
Solvation: Add anhydrous DMF. Stir at 20-25°C for 30 minutes. The mixture will be a suspension.
-
Why? Pre-stirring allows the formation of the cesium phenoxide species.
-
-
Addition: Cool to 0-5°C. Add 3-Fluorobenzyl bromide dropwise over 1 hour.
-
Why? Low temperature and slow addition favor the kinetic O-alkylation product over the thermodynamic N-alkylation product.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC.
-
Quench: Pour mixture into ice-water (20 Volumes). The product should precipitate as a solid.
-
Filtration & Wash: Filter the solid.[3] Wash cake with water (to remove Cs salts) and then cold heptane (to remove benzyl bromide residues).
-
Recrystallization: If IMP-A is present, recrystallize from Toluene/Heptane or Isopropanol .
References
-
Cir-safety.org . Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (Discusses nitrosation and impurities of the core scaffold). Available at: [Link]
-
Organic Chemistry Portal . O-Alkylation of hydroxypyridines and derivatives. (General methodology for O- vs N-selectivity). Available at: [Link]
-
PubChem . 3-(pyridin-3-ylmethoxy)pyridin-2-amine Compound Summary. (Structural analog data). Available at: [Link]
- Google Patents. Process for preparation of amorphous (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-pyridin-2-amine. (WO2014203177A1 - Analogous synthesis and impurity control).
Sources
Technical Support Center: Synthesis of 2-Amino-3-(3-fluorobenzyloxy)pyridine
Welcome to the dedicated technical support guide for the synthesis of 2-Amino-3-(3-fluorobenzyloxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of this synthesis, with a particular focus on the critical parameter of reaction temperature.
The synthesis of 2-Amino-3-(3-fluorobenzyloxy)pyridine is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] This reaction involves the O-alkylation of 2-Amino-3-hydroxypyridine with a suitable 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide. While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters, especially temperature. This guide will delve into the nuances of temperature optimization to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Amino-3-(3-fluorobenzyloxy)pyridine?
The most prevalent method is the Williamson ether synthesis.[2] This involves the deprotonation of the hydroxyl group of 2-Amino-3-hydroxypyridine with a suitable base to form a pyridinoxide intermediate, which then acts as a nucleophile to displace the halide from 3-fluorobenzyl halide in an S(_N)2 reaction.[3]
Q2: Why is reaction temperature a critical parameter in this synthesis?
Reaction temperature directly influences reaction rate, yield, and the impurity profile. For this specific synthesis, temperature plays a crucial role in:
-
Reaction Kinetics: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to the degradation of starting materials, reagents, or the final product.[4]
-
Side Reactions: Temperature can significantly affect the chemoselectivity of the alkylation. In the case of 2-Amino-3-hydroxypyridine, there is a potential for competing N-alkylation of the amino group, in addition to the desired O-alkylation of the hydroxyl group.[5][6] Temperature can influence the ratio of these two products. Furthermore, at higher temperatures, the elimination (E2) of the alkyl halide can become a more prominent side reaction, especially if there is any steric hindrance.[2]
-
Solvent and Reagent Stability: High temperatures can lead to the decomposition of thermally sensitive solvents like DMF or DMSO, which are commonly used in Williamson ether synthesis.[7]
Q3: What are the typical starting materials and reagents?
-
Substrates: 2-Amino-3-hydroxypyridine and 3-fluorobenzyl bromide (or chloride/iodide).
-
Base: A variety of bases can be used, ranging from milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to stronger bases like sodium hydride (NaH) or potassium hydride (KH).[8] The choice of base will depend on the acidity of the pyridinol and the desired reaction conditions.
-
Solvent: Anhydrous polar aprotic solvents are generally preferred as they effectively solvate the cation of the base without solvating the nucleophilic pyridinoxide, thus enhancing its reactivity.[8] Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).
Q4: I am observing the formation of an impurity with a similar mass to my product. What could it be?
A common impurity in this reaction is the N-alkylated isomer, 2-(3-fluorobenzylamino)-3-hydroxypyridine. The amino group on the pyridine ring is also nucleophilic and can compete with the hydroxyl group for the alkylating agent.[9] The ratio of N- to O-alkylation can be influenced by several factors, including the base, solvent, and reaction temperature.[10]
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a structured approach to troubleshoot and optimize the reaction temperature for the synthesis of 2-Amino-3-(3-fluorobenzyloxy)pyridine.
Issue 1: Low or No Product Yield
A low or non-existent yield is a common problem that can often be traced back to suboptimal temperature settings.
Possible Causes & Suggested Solutions:
-
Reaction Temperature is Too Low: The activation energy for the reaction may not be overcome at a low temperature, leading to a sluggish or stalled reaction.
-
Incomplete Deprotonation: If the temperature is too low, the deprotonation of the hydroxyl group by a weaker base might be inefficient.
-
Solution: Consider using a stronger base like NaH, which can effectively deprotonate the alcohol even at lower temperatures (e.g., 0°C to room temperature).[11] Alternatively, you can increase the temperature when using a milder base like K₂CO₃ to ensure complete formation of the nucleophile.
-
Issue 2: Formation of Significant Side Products
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
Possible Causes & Suggested Solutions:
-
High Reaction Temperature Favoring N-Alkylation: At elevated temperatures, the amino group's nucleophilicity might be enhanced, leading to an increased amount of the N-alkylated byproduct.
-
Solution: Try running the reaction at a lower temperature. It has been observed in some systems that lower temperatures can favor O-alkylation.[12] A temperature screening experiment is highly recommended (see Experimental Protocol below).
-
-
High Reaction Temperature Promoting Elimination: If the temperature is too high, the E2 elimination of 3-fluorobenzyl bromide to form 3-fluorobenzylidene species can become a significant side reaction.[3]
-
Solution: Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.
-
-
Degradation of Reagents or Product: High temperatures can cause the decomposition of the starting materials, the product, or the solvent, leading to a complex mixture of byproducts.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. If a higher temperature is necessary for the reaction to proceed, ensure a shorter reaction time and monitor for product degradation.
-
Experimental Protocol: Temperature Optimization Study
The following is a general protocol for conducting a systematic temperature optimization study for the synthesis of 2-Amino-3-(3-fluorobenzyloxy)pyridine.
Materials:
-
2-Amino-3-hydroxypyridine
-
3-fluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Reaction vials or round-bottom flasks
-
Stir bars
-
Heating blocks or oil baths set to different temperatures
-
TLC plates and developing chamber
-
LC-MS for analysis
Procedure:
-
Setup: In parallel, set up a series of identical reactions in separate reaction vessels. For each reaction, add 2-Amino-3-hydroxypyridine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) to a vial containing anhydrous DMF.
-
Temperature Equilibration: Place each reaction vessel in a pre-heated block or oil bath set to a specific temperature (e.g., 40°C, 60°C, 80°C, 100°C). Allow the mixtures to stir for 15-20 minutes to reach the desired temperature.
-
Initiation: Add 3-fluorobenzyl bromide (1.1 eq) to each reaction vessel simultaneously.
-
Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC and LC-MS. On the TLC, look for the disappearance of the starting material and the appearance of the product spot. The LC-MS will provide a more quantitative measure of product formation and the presence of any byproducts (like the N-alkylated isomer).
-
Analysis: After a set period (e.g., 8 hours), or once the starting material is consumed in the faster reactions, quench all reactions and perform a work-up. Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the yield of the desired O-alkylated product and the ratio of O- to N-alkylation.
Data Presentation
The results of the temperature optimization study can be summarized in a table for easy comparison.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of O-Alkyl Product (%) | O/N-Alkylation Ratio | Notes |
| 40 | 8 | 35 | 30 | >20:1 | Very slow reaction rate. |
| 60 | 8 | 85 | 80 | 15:1 | Good selectivity, moderate rate. |
| 80 | 6 | >95 | 90 | 10:1 | Faster rate with good yield and selectivity. |
| 100 | 4 | >95 | 82 | 5:1 | Increased N-alkylation and some degradation observed. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature in this synthesis.
Caption: Troubleshooting workflow for temperature optimization.
References
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). DK162215B - METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). The Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 5. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US4785110A - Process for the production of 2-amino-3-nitro-6-(4-fluorobenzylamino)-pyridine.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Reddit. (2023, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved February 15, 2026, from [Link]
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-(3-hydroxybenzyloxy)pyridine. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?. Retrieved February 15, 2026, from [Link]
-
PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). EP0199951A2 - Process for the preparation of 2-amino-3-nitro-6-(4-fluorobenzylamino) pyridine and of 2-amino-3-carbethoxyamino-6-(4-fluorobenzylamino) pyridine.
-
ResearchGate. (2013, November 20). (PDF) Chemistry of 2-Amino-3-cyanopyridines. Retrieved February 15, 2026, from [Link]
-
Macmillan Group. (2025, January 10). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the alkyl iodide 10. Retrieved February 15, 2026, from [Link]
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Technical Support Center: Purification of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
Welcome to the technical support guide for the purification of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during and after synthesis. This guide provides in-depth, field-proven insights and validated protocols to ensure the isolation of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic origin of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine, and what are the most common impurities I should expect?
The target compound is typically synthesized via a Williamson ether synthesis.[1][2][3][4] This reaction involves the SN2 displacement of a halide (like bromide) from 3-fluorobenzyl bromide by the deprotonated hydroxyl group of 2-amino-3-hydroxypyridine.[4]
The primary challenge in this synthesis stems from the starting material, 2-amino-3-hydroxypyridine, which is an ambident nucleophile . It possesses two nucleophilic sites: the hydroxyl oxygen (O) and the exocyclic amine nitrogen (N). This duality leads to a classic N- vs. O-alkylation competition.[5][6]
Expected Impurities Include:
-
N-Alkylated Isomer: 3-Hydroxy-N-(3-fluorobenzyl)pyridin-2-amine. This is often the most significant and challenging side product to separate.
-
Di-Alkylated Product: N-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)pyridin-2-amine. Formed if both the nitrogen and oxygen atoms are alkylated.
-
Unreacted Starting Materials: Residual 2-amino-3-hydroxypyridine and 3-fluorobenzyl bromide.
-
Elimination Product: If a strong, sterically hindered base is used, E2 elimination of the alkyl halide can occur, though this is less common with primary halides like 3-fluorobenzyl bromide.[7]
Q2: My initial reaction analysis (TLC/LCMS) shows multiple product spots. How can I confirm which is my desired O-alkylated product versus the N-alkylated side product?
Distinguishing between the O- and N-alkylated isomers is critical and can be reliably achieved using a combination of chromatographic and spectroscopic methods.
-
Thin-Layer Chromatography (TLC): The N-alkylated isomer, with its free hydroxyl group, is typically more polar than the desired O-alkylated product (the ether). Therefore, on a normal-phase silica plate, the N-alkylated isomer will have a lower Rf value (it will travel less far up the plate) than the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural confirmation.[5][6]
-
¹H NMR: Look for the chemical shift of the benzylic protons (-CH₂-). In the desired O-alkylated product, these protons are adjacent to an ether oxygen and typically appear around δ 5.0-5.2 ppm . In the N-alkylated side product, these protons are adjacent to a nitrogen and will appear further upfield (at a lower ppm value), typically around δ 4.4-4.6 ppm .
-
¹³C NMR & HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a 3-bond correlation from the benzylic protons to the pyridyl carbon C3. This confirms O-alkylation. For the N-alkylated isomer, a correlation would be seen to C2.
-
Q3: How can I optimize the reaction conditions to favor O-alkylation and minimize the formation of the N-alkylated isomer?
Controlling the regioselectivity of the alkylation is key to simplifying purification. The choice of base and solvent system is paramount.
-
Base Selection: The hardness/softness of the base and the resulting counter-ion can influence the reaction site. A "harder" base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) preferentially deprotonates the "harder" oxygen atom, favoring O-alkylation.[3] Using a milder base can reduce side reactions.
-
Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are commonly used because they effectively solvate the cation without interfering with the nucleophile, promoting the SN2 reaction.[1][2]
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for optimizing O-alkylation.
Q4: What is the most effective method for purifying the crude product? I'm struggling with separation.
Flash column chromatography is the standard and most effective method for separating the desired product from its isomers and other impurities.[8][9][10] Given the basic nature of the aminopyridine moiety, special considerations are necessary to prevent product loss or decomposition on the silica column.
Protocol: Deactivated Silica Gel Flash Chromatography
The acidic nature of standard silica gel can cause tailing or irreversible binding of basic compounds like aminopyridines. Deactivating the silica by pre-treating the column with a small amount of a tertiary amine is a highly effective strategy.[11]
Step-by-Step Protocol:
-
Prepare the Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the Column: Pack the column with the slurry using the wet packing method to ensure a uniform bed and avoid air bubbles.[12]
-
Deactivate the Column: Add 0.5-1% triethylamine (TEA) to your mobile phase solvent system. Flush the packed column with at least 2-3 column volumes of this amine-containing eluent. This neutralizes the acidic silanol groups on the silica surface.[11]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully apply it to the top of the column bed.[12]
-
Elute and Collect: Begin elution with your starting solvent system (e.g., Hexane:EtOAc with 0.5% TEA) and gradually increase the polarity (gradient elution).[9] Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product (higher Rf spot) and concentrate under reduced pressure to yield the purified 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine.
Data Table: Typical Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography.[10] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | A versatile system for separating moderately polar compounds.[8] |
| Gradient | Start at 5% EtOAc, increase to 30-50% | Allows for elution of non-polar impurities first, followed by the desired product, and finally the more polar side products. |
| Additive | 0.5 - 1% Triethylamine (TEA) | Neutralizes acidic silica, preventing peak tailing and improving recovery of the basic aminopyridine product.[11] |
| Expected Elution | 1. Di-alkylated product (least polar)2. Desired O-alkylated product 3. N-alkylated isomer4. Unreacted 2-amino-3-hydroxypyridine (most polar) | Separation is based on polarity; the ether is less polar than the alcohol-containing isomer.[12] |
Q5: Is recrystallization a viable alternative for purification?
Recrystallization can be an excellent final purification step, especially if the crude product is already of moderate purity (>85-90%).[13] It is particularly effective at removing trace amounts of impurities that may have co-eluted during chromatography.
Troubleshooting Recrystallization
Caption: Troubleshooting logic for recrystallization.
A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[13] A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, can be very effective.[14]
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography . Analytical Biochemistry. Available at: [Link]
-
Williamson ether synthesis . Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis reaction . BYJU'S. Available at: [Link]
-
Solvent Systems for Flash Column Chromatography . University of Rochester Department of Chemistry. Available at: [Link]
-
Column chromatography . Columbia University. Available at: [Link]
-
Williamson Ether Synthesis . J&K Scientific LLC. Available at: [Link]
-
Column Chromatography Notes . Membrane Solutions. Available at: [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . National Institutes of Health. Available at: [Link]
- Preparation of 2-aminopyridine and 2-aminoquinoline. Google Patents.
-
How to isolate Imine by column chromatography? . ResearchGate. Available at: [Link]
-
Column Chromatography: Principles and Applications . Phenomenex. Available at: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES . Slovak University of Technology in Bratislava. Available at: [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery . ResearchGate. Available at: [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
-
Williamson Ether Synthesis . ChemTalk. Available at: [Link]
-
A Selective Process for N-alkylation in Competition with O-alkylation . ResearchGate. Available at: [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives . ResearchGate. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” . National Institutes of Health. Available at: [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery . PubMed. Available at: [Link]
- Process for preparing 2-aminopyridine derivatives. Google Patents.
- Process for separating isomeric mixtures. Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . MDPI. Available at: [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers . ACS Publications. Available at: [Link]
-
3-aminopyridine . Organic Syntheses. Available at: [Link]
-
Organic Chemistry Williamson Ether Synthesis . University of Richmond. Available at: [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity . Frontiers. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES . Neuroquantology. Available at: [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds . Sciforum. Available at: [Link]
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Minimizing moisture sensitivity of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
Technical Support Center: Minimizing Moisture Sensitivity of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
Status: Active Document ID: TS-2AP-004 Last Updated: February 16, 2026[1]
Executive Summary
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is a critical intermediate often utilized in the synthesis of pharmaceutical agents, including potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1] Its structural core—a 2-aminopyridine moiety linked via an ether to a 3-fluorophenyl group—presents specific handling challenges.[1]
While the ether linkage is chemically robust, the 2-aminopyridine functionality is inherently basic and capable of hydrogen bonding, making the compound susceptible to hygroscopicity (moisture absorption). Uncontrolled moisture uptake leads to:
-
Stoichiometric Errors: Inaccurate weighing of the active starting material.[1]
-
Physical Instability: Formation of sticky gums or hydrates, complicating solid handling.[1]
-
Chemical Degradation: Accelerated oxidation or hydrolysis if stored as an acid salt.[1]
This guide provides a definitive protocol for minimizing moisture sensitivity, ensuring the integrity of your downstream applications.
Part 1: Technical FAQ & Troubleshooting
Q1: Why is this compound sensitive to moisture if it contains a stable ether linkage?
A: The sensitivity arises from the 2-aminopyridine core, not the ether linkage.[1]
-
Mechanism: The pyridine nitrogen (N1) and the exocyclic amine (N2) are both hydrogen bond acceptors/donors. Water molecules from the atmosphere can bind to these sites, forming a hydrate or simply a surface layer of adsorbed water.
-
Consequence: This does not typically cleave the molecule (hydrolysis) but drastically alters its effective molecular weight . If you calculate stoichiometry based on the anhydrous weight (218.23 g/mol ) but your sample contains 5% water, your reaction will be under-dosed , leading to incomplete conversion and lower yields.[1]
Q2: What are the optimal storage conditions to prevent degradation?
A: To maximize shelf-life and minimize moisture uptake:
-
Temperature: Store at 2°C to 8°C (refrigerated) for short-term (<1 month) or -20°C for long-term storage.
-
Atmosphere: The container must be backfilled with an inert gas (Argon or Nitrogen ). Argon is preferred as it is heavier than air and forms a protective blanket.[1]
-
Container: Use amber glass vials with Teflon-lined screw caps . For bulk storage, double-bagging in anti-static polyethylene bags with a desiccant packet (silica gel or molecular sieves) between the bags is recommended.[1]
Q3: My material has clumped or become sticky. How can I salvage it?
A: Clumping is a hallmark sign of moisture absorption.[1]
-
Protocol:
-
Vacuum Drying: Place the material in a vacuum oven at 30–40°C under high vacuum (<10 mbar) for 12–24 hours.
-
Desiccant: Include a tray of phosphorus pentoxide (P₂O₅) or activated silica gel in the oven to actively trap the released water.
-
Verification: Measure the water content via Karl Fischer (KF) titration before use.[1] Aim for <0.5% w/w water.[1]
-
Q4: Can I use azeotropic distillation to dry the compound in solution?
A: Yes, this is often superior to oven drying for process chemistry.
-
Solvent Choice: Dissolve the compound in Toluene or 2-MeTHF .[1]
-
Method: Reflux the solution using a Dean-Stark trap to remove water, or simply concentrate the solution to dryness on a rotary evaporator.[1] The azeotrope will carry the water away.
-
Benefit: This method minimizes thermal stress and avoids the formation of hard "cakes" often seen after oven drying.[1]
Q5: Is the compound light-sensitive?
A: Yes.[1] Aminopyridines are prone to photo-oxidation, which turns the material from off-white/pale yellow to dark brown/black.[1]
-
Mitigation: Always store in amber glass or foil-wrapped containers. Moisture accelerates this oxidation process by increasing the mobility of reactive species on the crystal surface.
Part 2: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Material is sticky/gummy | Hygroscopic moisture absorption (Formation of surface hydrates).[1] | Dry in a vacuum oven at 35°C with P₂O₅ for 12h. Store in a desiccator. |
| Low Reaction Yield | Incorrect stoichiometry due to water weight.[1] | Perform Karl Fischer (KF) titration.[1] Adjust input weight: |
| Darkening / Color Change | Oxidation facilitated by moisture and light.[1] | Recrystallize from Ethanol/Water or Toluene if purity is <95%.[1] Store under Argon.[1] |
| Incomplete Dissolution | Formation of insoluble hydrates or polymorphs.[1] | Use sonication or warm the solvent slightly (<40°C). Verify solvent compatibility (soluble in DMSO, MeOH, DCM). |
Part 3: Experimental Workflow & Visualization
Workflow: Handling & Drying Protocol
This diagram outlines the decision logic for receiving, testing, and processing the material to ensure anhydrous conditions.
Figure 1: Decision tree for managing moisture content in 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine.
Mechanism: Hygroscopic Interaction
Understanding where the water binds helps in selecting the right solvent for drying.[1]
Figure 2: Molecular sites of water interaction and subsequent degradation pathways.
Part 4: Data Summary & Specifications
| Property | Specification | Notes |
| Molecular Weight | 218.23 g/mol | Use this for anhydrous calculations.[1] |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water; soluble in dilute acid.[1] |
| Hygroscopicity | Moderate | Absorbs 1-3% water at >60% RH.[1] |
| Storage Temp | 2°C to 8°C | Long term: -20°C. |
| Recommended Desiccant | P₂O₅ or Silica Gel | P₂O₅ is preferred for vacuum drying.[1] |
References
-
PubChem. (2025).[1] Compound Summary: 3-(Aminomethyl)-4-(3-fluorophenyl)pyridin-2-amine (Analogous Structure).[1] National Library of Medicine.[1] [Link]
-
ChemSRC. (2025).[1] 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine - CAS Details and Related Compounds. ChemSRC. [Link]
Sources
Technical Support Center: Purification of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
Case ID: PUR-3FP-PYR-002 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the isolation and purification challenges of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine (and its analogs). This scaffold is a critical pharmacophore in Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.
The primary technical hurdles stem from the ambident nucleophilicity of the starting material (2-amino-3-hydroxypyridine), leading to competitive N-alkylation versus the desired O-alkylation. Additionally, the basicity of the 2-aminopyridine moiety causes severe tailing during chromatography, and the use of 3-fluorobenzyl halides introduces genotoxic impurity (GTI) risks.
Module 1: The Regioselectivity Challenge (N- vs. O-Alkylation)
The Mechanistic Conflict
The synthesis typically involves the alkylation of 2-amino-3-hydroxypyridine. This precursor is an ambident nucleophile. Under basic conditions, the negative charge can delocalize between the oxygen (desired) and the ring nitrogen (undesired).
-
O-Alkylation (Target): Favored by "hard" electrophiles and conditions that coordinate the nitrogen lone pair.
-
N-Alkylation (Impurity): Favored by "soft" electrophiles and polar aprotic solvents that leave the nitrogen lone pair available.
Diagnostic: Identifying the Isomer
Users often confuse the N-alkylated byproduct for the product or a close-eluting impurity.
| Feature | O-Alkylated Product (Target) | N-Alkylated Impurity (Byproduct) |
| Structure | Ether linkage (-O-CH₂-) | Amide-like lactam structure (N-CH₂-) |
| Polarity (TLC) | Less Polar (Higher R_f) | More Polar (Lower R_f) |
| UV Spectra | Bathochromic shift (Red shift) due to lactam conjugation | |
| 1H NMR | O-CH₂ signal ~5.1 ppm | N-CH₂ signal ~5.3-5.5 ppm (Deshielded) |
Protocol: Maximizing O-Selectivity
To suppress the N-alkylated impurity at the source:
-
Base Selection: Use Silver Carbonate (Ag₂CO₃) or Cesium Carbonate (Cs₂CO₃) . Silver ions coordinate to the ring nitrogen, blocking it from acting as a nucleophile, forcing reaction at the oxygen.
-
Solvent: Avoid DMF if possible; it promotes N-alkylation. Use Toluene or Acetone to favor O-alkylation.
Module 2: Purification & Workup Strategy
Workflow Visualization
The following workflow illustrates the "Self-Validating" purification logic. It integrates an amine scavenger to remove the genotoxic benzyl halide and an acid-base swing to remove non-basic impurities.
Caption: Figure 1.[1] Acid-Base Swing Protocol designed to isolate the basic aminopyridine while purging neutral alkyl halides and N-alkylated lactams.
Step-by-Step Protocol: Acid-Base Swing
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Extraction: Extract with 1.0 M HCl (3x volumes).
-
Why? The target amine (pKa ~6.8) protonates and enters the water. The N-alkylated byproduct (a lactam/pyridone) is non-basic and remains in the organic layer.
-
-
Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) to remove residual neutral organic impurities.
-
Basification: Cool the aqueous layer to 0°C and slowly adjust pH to >10 using 4M NaOH.
-
Recovery: Extract the turbid aqueous mixture with EtOAc. Dry over Na₂SO₄ and concentrate.
Module 3: Genotoxic Impurity Control (GTI)
The starting material, 3-Fluorobenzyl bromide , is a potent alkylating agent and a suspected carcinogen (GTI). Regulatory limits (ICH M7) require this to be controlled to ppm levels.
Troubleshooting High GTI Levels
If your final QC shows residual benzyl bromide:
-
Do NOT rely on Recrystallization alone: Alkyl halides can occlude inside the crystal lattice.
-
The "Scavenger" Solution: Add Glycine (1.5 eq) or Morpholine (0.5 eq) to the reaction mixture 1 hour before workup.
Module 4: Chromatography Guide
The "Tailing" Phenomenon
2-Aminopyridines possess a basic nitrogen that interacts strongly with acidic silanol groups on silica gel, causing peak tailing and poor resolution.
Recommended HPLC Conditions
Based on SIELC and standard aminopyridine protocols.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Waters XBridge or Phenomenex Gemini NX) | High pH stability required for basic mobile phases. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) | High pH suppresses protonation, keeping the amine neutral and reducing silanol interaction. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 10% B to 90% B over 20 min | Covers the polarity range of polar amine and lipophilic benzyl group. |
| Additive | 0.1% Triethylamine (TEA) | Critical: TEA acts as a "sacrificial base," blocking silanols so the target drug doesn't stick. |
Frequently Asked Questions (FAQs)
Q1: I see a persistent impurity at RRT 0.92 that tracks with my product. What is it? A: This is almost certainly the N-alkylated isomer (1-(3-fluorobenzyl)-3-hydroxy-1,2-dihydropyridin-2-imine). It is structurally very similar but lacks the basicity of the primary amine.
-
Fix: Use the Acid-Base Swing protocol in Module 2. The N-isomer will not protonate significantly at pH 1-2 and will wash out in the organic layer, while your product stays in the water.
Q2: My product is turning pink/brown upon drying. Is it decomposing? A: Aminopyridines are oxidation-sensitive. The color change indicates the formation of N-oxides or oxidative coupling products (azo dimers).
-
Fix: Dry the product under vacuum at <40°C. Store under Argon/Nitrogen. If recrystallizing, add a pinch of Sodium Metabisulfite to the solvent as an antioxidant.
Q3: Can I use standard silica flash chromatography? A: Only if you modify the silica. Standard silica is too acidic.
-
Fix: Pre-wash your silica column with mobile phase containing 1-2% Triethylamine (TEA) . Alternatively, use Neutral Alumina stationary phase, which is less acidic and prevents tailing.
Q4: What is the best solvent for recrystallization? A: A mixture of Ethanol/n-Heptane (1:3) usually works well. Dissolve in hot ethanol, then slowly add heptane until turbidity appears. Cool slowly to 4°C.
References
-
SIELC Technologies. (2018). HPLC Separation of 3-Benzyloxy-2-pyridylamine on Newcrom R1 Column. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
American Chemical Society (ACS). (2025).[5] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Journal of Organic Chemistry. Retrieved from [Link]
-
BindingDB. (2023). 3-(benzyloxy)pyridin-2-amine Data Entry. Retrieved from [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkylation? (Community Discussion & Mechanistic Analysis). Retrieved from [Link]
Sources
- 1. 3-Benzyloxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
Technical Support Center: Reducing Residual Solvents in Vonoprazan Intermediates
Current Status: Operational Topic: Solvent Remediation for 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole derivatives Audience: Process Chemists & QA/QC Specialists
Introduction: The Challenge of the Pyrrole Core
In the synthesis of Vonoprazan (a Potassium-Competitive Acid Blocker), the formation of the 1-(pyridin-3-ylsulfonyl)-1H-pyrrole core is the critical bottleneck for residual solvent compliance.
Common synthetic routes utilize Class 2 solvents like Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Toluene for sulfonyl chloride condensation and subsequent reduction steps.[1] Due to the lipophilic nature of the intermediate and its tendency to form channel solvates, these solvents often become "locked" within the crystal lattice, resisting standard vacuum drying.[1]
This guide provides advanced troubleshooting and remediation protocols to bring your intermediate within ICH Q3C limits without compromising impurity profiles.
Module 1: Diagnostic Hub
Determine the nature of your solvent entrapment before selecting a remediation strategy.
Q: My Loss on Drying (LOD) is low, but GC-HS shows high solvent levels. Why?
A: This indicates lattice entrapment (solvation) rather than surface adsorption.
-
Surface Solvents: Usually removed by standard vacuum drying. High LOD correlates with high GC results.
-
Lattice Solvents: The solvent molecule is part of the crystal structure. Standard drying energy breaks the crystal (degradation) before releasing the solvent.
-
Action: Do not increase drying temperature (risk of degradation). Switch to Protocol B (Solvent Displacement) .
Q: The material turns yellow/brown during drying at 60°C.
A: The Vonoprazan intermediate (particularly the aldehyde and free base forms) is thermally labile.
-
Cause: Oxidative degradation or polymerization of the pyrrole ring at elevated temperatures.
-
Action: Cap drying temperature at 45°C . If solvents persist, use Vacuum Hydration (Protocol C) to lower the energy barrier for desorption.
Module 2: Remediation Protocols
Protocol A: Digestive Ripening (Reslurrying)
Best for: High levels of surface-bound Toluene or DCM.
Mechanism: Ostwald Ripening. Small, solvent-rich crystals dissolve, and cleaner, larger crystals grow, expelling the impurity.[1]
| Step | Action | Critical Parameter |
| 1 | Suspend wet cake in Methanol/Water (9:1) or Ethanol . | Ratio: 5-8 volumes relative to solid weight. |
| 2 | Agitate at controlled temperature. | Temp: 20–25°C (Do not heat to reflux to avoid degradation). |
| 3 | Hold time. | Duration: 4–6 hours . |
| 4 | Filtration. | Wash with 1 volume of cold solvent. |
Protocol B: Azeotropic Displacement (Solvent Swap)
Best for: Removing THF or DCM trapped in the lattice.
Logic: Replace a toxic Class 2 solvent with a volatile Class 3 solvent (e.g., Ethanol or Ethyl Acetate) via azeotropic distillation, then dry the easier-to-remove Class 3 solvent.
Figure 1: Iterative Solvent Swapping Workflow. Note the strict temperature control (<45°C) to prevent impurity formation.
Protocol C: Vacuum Hydration (The "Steam" Method)
Best for: Stubborn DCM solvates where recrystallization is not an option.
Mechanism: Water vapor molecules are smaller than organic solvents. Under vacuum, humidity penetrates the lattice, displacing the large organic molecule ("molecular substitution").[1]
-
Place the intermediate in a vacuum oven.
-
Introduce a tray of water into the bottom of the oven (or inject steam if scalable).
-
Apply vacuum (target 50–100 mbar) at 40°C.
-
Cycle the vacuum: Break vacuum with moist air every 2 hours, then re-apply.[1]
Module 3: Troubleshooting Specific Failures
Scenario 1: "DCM is stuck at 1,200 ppm. ICH limit is 600 ppm." [1]
-
Likely Cause: You have formed a channel solvate. Continued drying will only "case harden" the surface, trapping the solvent further.[1]
-
Fix: You must break the crystal lattice. Dissolve the intermediate completely in Ethyl Acetate , then precipitate slowly by adding n-Heptane (anti-solvent). The new crystal form will trap Heptane (Class 3, limit 5000 ppm) instead of DCM.
Scenario 2: "The intermediate is gummy/amorphous and won't dry."
-
Likely Cause: Impurity profile is too high, preventing crystallization, or rapid solvent evaporation trapped the material in a glass state.[1]
-
Fix:
-
Redissolve in a minimum amount of Acetone .
-
Add seed crystals of the pure intermediate.
-
Cool slowly to 0-5°C over 4 hours.
-
Why? Slow growth promotes crystallinity; crystals exclude solvents better than amorphous solids.
-
Module 4: Regulatory Reference (ICH Q3C)
Use this table to justify your solvent selection strategy.
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Difficulty to Remove |
| Dichloromethane (DCM) | Class 2 | 6.0 | 600 | High (Lattice Trapping) |
| Tetrahydrofuran (THF) | Class 2 | 7.2 | 720 | High (Peroxide risk/Solvate) |
| Toluene | Class 2 | 8.9 | 890 | Medium (High Boiling Point) |
| Methanol | Class 2 | 30.0 | 3000 | Low |
| Ethanol | Class 3 | 50.0 | 5000 | Low |
| Ethyl Acetate | Class 3 | 50.0 | 5000 | Low |
Module 5: Process Logic Visualization
The following diagram illustrates the decision tree for selecting the correct remediation method based on the physical state of the intermediate.
Figure 2: Decision Matrix for Solvent Removal Strategies.
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[2] International Council for Harmonisation.[3][4] Link
-
Takeda Pharmaceutical Company. (2014). Preparation of Vonoprazan Fumarate and Intermediates.[5][6] U.S. Patent 8,859,590. Link
-
Organic Process Research & Development. (2017). Practical Synthesis of Vonoprazan Fumarate via a Novel Reductive Amination Strategy. (Focus on intermediate isolation and solvent choice). Link
-
Cui, Y., et al. (2018).[1] Removal of Residual Organic Solvents from Pharmaceutical Materials by Vacuum Hydration.[7] Journal of Pharmaceutical Sciences. Link
Sources
- 1. CN101406765A - Method for removing organic solvent residual in raw medicine - Google Patents [patents.google.com]
- 2. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. fda.gov [fda.gov]
- 5. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Validation & Comparative
LC-MS characterization of 2-Amino-3-(3-fluorobenzyloxy)pyridine
An In-Depth Technical Guide to the LC-MS Characterization of 2-Amino-3-(3-fluorobenzyloxy)pyridine: A Comparative Analysis
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive examination of the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of 2-Amino-3-(3-fluorobenzyloxy)pyridine, a heterocyclic compound of interest in pharmaceutical research. We present a detailed, optimized LC-MS/MS protocol, delving into the rationale behind method development choices, from mobile phase composition to mass spectrometric parameters. The guide elucidates the expected fragmentation pathways under collision-induced dissociation (CID), providing a predictive framework for structural confirmation. Furthermore, we objectively compare the performance of LC-MS with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for novel pyridine derivatives.
Introduction: The Analytical Imperative for Novel Pyridine Scaffolds
Pyridine and its derivatives are foundational scaffolds in the pharmaceutical industry, integral to the structure of numerous marketed drugs.[1] The compound 2-Amino-3-(3-fluorobenzyloxy)pyridine (Chemical Formula: C₁₂H₁₁FN₂O, Monoisotopic Mass: 218.0855 Da) represents a typical small molecule that requires rigorous analytical characterization during the drug discovery and development process.[2][3][4] Its structure, featuring a basic aminopyridine core, a flexible ether linkage, and a fluorinated aromatic ring, presents specific analytical considerations.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical tool for this task, offering an unparalleled combination of separation power, sensitivity, and structural specificity.[4][5] It is indispensable for confirming molecular identity, assessing purity, and identifying trace-level impurities or degradation products.[3] This guide will explore a meticulously designed LC-MS workflow for the characterization of this molecule and benchmark its utility against other standard analytical methods.
Primary Characterization: An Optimized LC-MS/MS Protocol
The following protocol is designed as a self-validating system, where the chromatographic separation ensures analytical fidelity and the mass spectrometric data provides unambiguous structural evidence.
Experimental Workflow: A Systematic Approach
The overall workflow is designed to progress from sample preparation to data interpretation in a logical and efficient manner, ensuring data integrity at each stage.
Caption: General workflow for the characterization of 2-Amino-3-(3-fluorobenzyloxy)pyridine.
Detailed Methodologies
Expertise Behind the Choices:
-
Chromatography: A C18 column is the workhorse for reversed-phase chromatography of small molecules, offering excellent retention and separation for moderately polar compounds like our target analyte. The use of formic acid as a mobile phase additive is crucial; it acidifies the mobile phase to ensure the amino group on the pyridine ring is consistently protonated, leading to sharp, symmetrical peak shapes and enhancing ionization efficiency in positive mode ESI.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is the logical choice due to the presence of the basic amino group and pyridine nitrogen, which are readily protonated to form [M+H]⁺ ions.[6] Collision-Induced Dissociation (CID) is a robust technique used to fragment the selected precursor ion, providing structurally significant product ions.[7]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation and is compatible with fast gradients. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; Acetonitrile offers low viscosity and UV transparency. |
| Gradient | 5% to 95% B over 5 min | A standard screening gradient to ensure elution of the compound. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal performance. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The basic nitrogens are easily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Cone Voltage | 30 V | Prevents in-source fragmentation while promoting ion transmission. |
| Desolvation Gas | Nitrogen, 600 L/hr | Facilitates droplet desolvation in the ESI source. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential low-mass fragments. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | Standard method for generating fragment ions.[7] |
| Collision Energy | 10-30 eV (Ramped) | A range of energies ensures the capture of both low- and high-energy fragments. |
Predicted Mass Spectra and Fragmentation Analysis
MS1 Full Scan: In the full scan mode, the primary observation will be the protonated molecular ion [M+H]⁺.
-
Calculated Monoisotopic Mass of C₁₂H₁₁FN₂O: 218.0855 Da
-
Expected [M+H]⁺ Ion: m/z 219.0933
MS/MS Product Ion Scan & Fragmentation Pathway: Upon selecting the m/z 219.09 ion for CID, fragmentation is expected to occur at the most labile bonds. The ether linkage is the most probable site of initial cleavage due to its relative instability compared to the aromatic C-C and C-N bonds.
Predicted Major Fragment Ions
| Predicted m/z | Ion Formula | Description of Neutral Loss/Fragment |
|---|---|---|
| 219.0933 | [C₁₂H₁₂FN₂O]⁺ | Precursor Ion [M+H]⁺ |
| 202.0668 | [C₁₂H₉FO]⁺ | Loss of Ammonia (NH₃) |
| 111.0558 | [C₅H₇N₂O]⁺ | Charge retained on the 2-amino-3-hydroxypyridine fragment after O-CH₂ bond cleavage. |
| 109.0453 | [C₇H₆F]⁺ | Fluorotropylium ion, resulting from cleavage of the benzylic ether bond (O-CH₂) and charge retention on the fluorobenzyl moiety. This is a very common and stable fragment. |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Advanced Purity Testing Standards for Vonoprazan Intermediates: A Comparative Technical Guide
Executive Summary & Strategic Importance
In the competitive landscape of potassium-competitive acid blocker (P-CAB) development, the quality of Vonoprazan Fumarate is inextricably linked to the purity of its critical intermediates.[1] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan’s synthesis involves a pyrrole core that is susceptible to specific impurity profiles, including potential genotoxic impurities (PGIs) and complex dimers.
This guide moves beyond standard pharmacopeial monographs to provide a comparative analysis of purity testing methodologies. We evaluate the shift from traditional HPLC-UV to UHPLC-MS/MS workflows, specifically for the critical intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and its sulfonylated derivatives.
Core Directive: The "Self-Validating" Protocol
A protocol is only as good as its system suitability. The methods described herein are designed as self-validating systems, where specific resolution markers and internal standards confirm data integrity before sample analysis begins.
Critical Intermediates and Impurity Landscape
To control the final API quality, we must rigorously control the "Gatekeeper" intermediates.[1]
Key Target Intermediates
-
Intermediate A (The Core): 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2).[1]
-
Critical Quality Attribute (CQA): Must be free of regioisomers and unreacted 2-fluoroacetophenone derivatives.
-
-
Intermediate B (The Reagent): Pyridine-3-sulfonyl chloride.[2]
-
Risk: Highly reactive; potential genotoxic impurity (PGI) if carried over.
-
-
Intermediate C (The Precursor): 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.[3]
-
Risk: Formation of "Impurity 11" (Dimer) during sulfonylation.[3]
-
Visualization: Synthesis & Impurity Entry Points[3]
Figure 1: Critical Control Points in Vonoprazan Synthesis. Red nodes indicate high-risk reagent inputs; dashed ellipses indicate impurity genesis points.
Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
For routine QC, HPLC-UV is the workhorse. However, for PGI detection (like nitrosamines or residual sulfonyl chlorides), it is insufficient.
Performance Matrix
| Feature | Method A: Stability-Indicating HPLC-UV | Method B: UHPLC-MS/MS (Trace Analysis) |
| Primary Application | Routine Batch Release (>98% purity check) | Genotoxic Impurity Screening (ppm/ppb levels) |
| Target Analytes | Intermediate A, C, and stable by-products | Nitrosamines (N-nitroso vonoprazan), Sulfonyl chlorides |
| LOD / LOQ | ~0.1 µg/mL (ppm level) | ~0.05 ng/mL (ppb level) |
| Run Time | 45–60 minutes | 5–8 minutes |
| Specificity | Moderate (Relies on retention time) | High (Mass transition fingerprinting) |
| Cost Per Run | Low | High |
Expert Insight: Do not use Method B for routine purity. The sensitivity is too high, leading to "ghost peaks" from solvent clusters. Use Method A for mass balance and Method B strictly for safety compliance (ICH M7).
Experimental Protocols
Protocol A: Routine Purity Profiling (HPLC-UV)
Based on validated stability-indicating methods [1, 2].
Objective: Quantify Intermediate A and C with resolution > 2.0.
System Parameters:
-
Column: Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[4][5] Why? The EVO C18 allows stability at higher pH, crucial for basic pyrrole intermediates.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Detection: UV @ 230 nm (Isosbestic point for pyrrole/pyridine systems).
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 30.0 | 80 |
| 40.0 | 80 |
| 40.1 | 20 |
| 50.0 | 20 |
Self-Validating Criteria (System Suitability):
-
Tailing Factor: Must be < 1.5 for Vonoprazan peak.
-
Resolution: > 2.0 between Intermediate A and Intermediate C.
-
Precision: %RSD of 6 replicate injections < 2.0%.
Protocol B: Trace Genotoxic Impurity Analysis (UHPLC-MS/MS)
Targeting N-nitroso vonoprazan and residual sulfonyl chlorides [3, 4].
Objective: Detect impurities at < 30 ppb (well below TTC).
System Parameters:
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).
-
Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm). Why? T3 bonding retains polar nitrosamines better than standard C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Ionization: ESI Positive Mode (MRM).
MRM Transitions (Example):
-
N-nitroso vonoprazan: 375.1 → 345.1 (Quantifier), 375.1 → 158.1 (Qualifier).
-
Internal Standard: Vonoprazan-d3.[8]
Workflow Logic:
Figure 2: Trace Analysis Workflow. Note the filter pre-wash step to prevent leachables from interfering with trace detection.
Data Interpretation & Troubleshooting
Case Study: The "Ghost" Peak
In a recent comparative study, a peak at RRT 0.85 appeared in the HPLC method but was absent in LC-MS.
-
Cause: The peak was identified as a non-ionizable dimer formed by thermal degradation in the GC injector (artifact) or UV-active solvent impurity.
-
Resolution: Always cross-validate new impurity peaks using a diode array detector (DAD) to check spectral purity before assuming it is a process impurity.
Common Failure Modes
-
Peak Tailing: Often caused by secondary interactions between the basic pyridine nitrogen and residual silanols on the column. Fix: Increase buffer ionic strength (e.g., 20 mM Ammonium Formate).
-
Carryover: Sulfonyl chlorides are sticky. Fix: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.
References
-
Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. Source: PubMed / NIH. URL:[Link]
-
Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Source: Journal of Pharmaceutical and Biomedical Analysis (via ScienceDirect). URL:[Link][5]
-
A novel fast analytical method for the determination of N-nitroso vonoprazan in vonoprazan tablets and raw materials using LC-ESI-MS/MS. Source: ResearchGate.[9] URL:[Link]
-
Assessment of Genotoxic Impurities in Pharmaceuticals (ICH M7 Guidelines). Source: ICH.org / FDA. URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN106187852B - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 3. Vonoprazan Fumarate Impurity 11 (RUO) [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijirt.org [ijirt.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine for Researchers and Drug Development Professionals
Introduction
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to the medicinal chemistry and drug development communities. This guide provides an in-depth comparison of the two primary synthetic routes to this valuable intermediate: the Williamson Ether Synthesis and the Buchwald-Hartwig Amination. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each approach, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers. In the context of synthesizing 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine, this route involves the O-alkylation of 2-amino-3-hydroxypyridine with 3-fluorobenzyl bromide. This approach is favored for its operational simplicity and the ready availability of the starting materials.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The hydroxyl group of 2-amino-3-hydroxypyridine is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of 3-fluorobenzyl bromide, displacing the bromide and forming the desired ether linkage. The choice of a strong base and a polar aprotic solvent is crucial to facilitate this reaction and maximize the yield.
Experimental Protocol
A representative experimental procedure for the synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine via the Williamson ether synthesis is as follows:
-
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzyl bromide (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine.
Visualization of the Workflow
Caption: Workflow for the Williamson Ether Synthesis of the target compound.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This modern approach offers an alternative route to 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine, typically proceeding in two steps: the synthesis of a 2-halo-3-[(3-fluorophenyl)methoxy]pyridine intermediate, followed by its amination.
Mechanistic Rationale
This route is comprised of two key transformations. The first is a Williamson ether synthesis to prepare the 2-bromo-3-[(3-fluorophenyl)methoxy]pyridine intermediate from 2-bromo-3-hydroxypyridine and 3-fluorobenzyl bromide. The second, and defining, step is the Buchwald-Hartwig amination. The catalytic cycle of this reaction involves the oxidative addition of the 2-bromopyridine derivative to a palladium(0) complex, followed by coordination of an amine source (often ammonia or a protected equivalent) and subsequent reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. The choice of ligand for the palladium catalyst is critical for the efficiency of this reaction.
Experimental Protocol
A representative two-step experimental procedure is outlined below:
Step 1: Synthesis of 2-Bromo-3-[(3-fluorophenyl)methoxy]pyridine
-
To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in DMF, add a base such as potassium carbonate (K(_2)CO(_3), 1.5 eq).
-
Add 3-fluorobenzyl bromide (1.1 eq) and heat the mixture to 60-80 °C for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-bromo-3-[(3-fluorophenyl)methoxy]pyridine.
Step 2: Buchwald-Hartwig Amination
-
To a reaction vessel, add 2-bromo-3-[(3-fluorophenyl)methoxy]pyridine (1.0 eq), a palladium catalyst such as Pd(_2)(dba)(_3) (tris(dibenzylideneacetone)dipalladium(0), 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong base like sodium tert-butoxide (NaOtBu, 1.2 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add a solution of an ammonia surrogate, such as benzophenone imine, or introduce ammonia gas into the reaction mixture in a suitable solvent like toluene or dioxane.
-
Heat the reaction to 80-110 °C for 12-24 hours.
-
After cooling, if a protected amine was used, perform the necessary deprotection step (e.g., acidic hydrolysis for a benzophenone imine).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine.
Visualization of the Workflow
Caption: Two-step workflow for the Buchwald-Hartwig Amination route.
Comparative Analysis
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig Amination |
| Number of Steps | 1 | 2 |
| Starting Materials | 2-Amino-3-hydroxypyridine, 3-Fluorobenzyl bromide | 2-Bromo-3-hydroxypyridine, 3-Fluorobenzyl bromide, Amine source |
| Key Reagents | Strong base (NaH, KOtBu) | Palladium catalyst, Phosphine ligand, Strong base (NaOtBu) |
| Typical Yield | 70-85% | Step 1: ~70-80%, Step 2: ~60-90% (Overall: 42-72%) |
| Reaction Conditions | Generally milder temperatures (0 °C to RT) | Requires elevated temperatures (60-110 °C) |
| Atom Economy | Good | Moderate (loss of bromine and protecting groups) |
| Process Complexity | Simple, one-pot procedure | More complex, requires synthesis and isolation of an intermediate, and careful control of catalytic conditions |
| Cost-Effectiveness | Generally more cost-effective due to fewer steps and cheaper reagents | Can be more expensive due to the cost of palladium catalysts and ligands |
Conclusion
Both the Williamson ether synthesis and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine.
The Williamson Ether Synthesis is the more direct and cost-effective approach. Its single-step nature, use of readily available and inexpensive reagents, and generally high yields make it an excellent choice for large-scale production and for laboratories where operational simplicity is a priority.
The Buchwald-Hartwig Amination , while being a two-step process with a potentially lower overall yield and higher cost, offers greater flexibility in terms of substrate scope for related analogs. The modularity of this approach allows for the late-stage introduction of the amino group, which can be advantageous in the synthesis of a library of derivatives. The expertise required for handling air-sensitive palladium catalysts and ligands, however, makes this route more suitable for experienced synthetic chemists in a research and development setting.
Ultimately, the choice between these two synthetic routes will depend on the specific project goals, including the desired scale of synthesis, cost considerations, and the available chemical expertise.
References
-
PrepChem.com. STEP A: Preparation of 2-amino-3-benzyloxypyridine. [Link]
-
Lumen Learning. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241.
- Urgaonkar, S., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
Analytical validation of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine assay
Analytical Validation of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine Assay
Executive Summary & Strategic Context
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is a critical pharmacophore intermediate, frequently utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and specific kinase inhibitors.[1] Its structural core—a 2-aminopyridine moiety linked via an ether bridge to a fluorinated phenyl ring—presents unique analytical challenges.[1]
The primary difficulty in analyzing this compound lies in the 2-aminopyridine functionality .[1] With a pKa typically in the range of 6.8–7.2, this moiety is prone to severe peak tailing on traditional silica-based C18 columns due to silanol interactions. Furthermore, the ether linkage requires monitoring for potential oxidative degradation products (N-oxides or cleavage products).[1]
This guide compares three distinct analytical approaches to validating this assay, recommending a High-pH Reversed-Phase HPLC method as the industry "Gold Standard" for routine Quality Control (QC), while positioning UHPLC-MS/MS for trace-level impurity analysis.[1]
Comparative Analysis: Selecting the Right Methodology
The following table objectively compares the recommended High-pH method against traditional acidic HPLC and advanced UHPLC-MS techniques.
| Feature | Method A: High-pH HPLC-UV (Recommended) | Method B: Traditional Acidic HPLC-UV | Method C: UHPLC-MS/MS |
| Principle | Hybrid C18 at pH 9.5–10.0 (Ammonium Bicarbonate) | C18 at pH 2.5–3.0 (Phosphate/TFA) | C18 at pH 3.0 (Formic Acid) |
| Mechanism | Analyte is uncharged (free base); hydrophobic retention dominates.[1] | Analyte is protonated (cationic); silanol interactions suppressed by acid.[1] | Analyte is protonated; detection by mass-to-charge ratio.[1] |
| Peak Shape | Excellent (Symmetry > 0.95) . No silanol interaction.[1] | Moderate to Poor (Tailing often > 1.5). | Good (Sharp peaks due to UHPLC efficiency). |
| Sensitivity (LOD) | ~0.5 µg/mL (Standard UV) | ~1.0 µg/mL (Noise from tailing) | < 0.01 µg/mL (Trace Level) |
| Robustness | High. pH changes have minimal effect on retention of free base. | Low. Small pH shifts drastically affect retention of ionized species. | Medium. Matrix effects can suppress ionization.[1] |
| Cost/Run | Low ($) | Low ($) | High ( |
| Primary Use | Routine Assay & Purity (98-102%) | Legacy Methods (Not Recommended) | Genotoxic Impurity Screening / Cleaning Validation |
Method Development & Optimization (Expertise Pillar)
The "Why" Behind the Protocol
To validate this assay successfully, one must address the chemistry of the 2-aminopyridine group.
-
Column Selection (The Critical Choice):
-
Avoid: Standard silica C18 columns.[1] The free silanols (
) will hydrogen bond with the amine nitrogen, causing peak tailing. -
Select:Hybrid Particle Technology (HPT) columns (e.g., Waters XBridge or chemically equivalent). These are stable at high pH (up to pH 12), allowing the mobile phase to neutralize the amine.
-
-
Mobile Phase pH:
-
At pH 10.0 , the amine (pKa ~7) is deprotonated (
).[1] It behaves as a neutral, lipophilic molecule, interacting purely with the C18 stationary phase. This yields sharp, symmetrical peaks and maximizes retention, separating it from polar synthesis by-products.
-
-
Detection Wavelength:
Validation Protocol (Trustworthiness Pillar)
This protocol follows ICH Q2(R1) guidelines. It is designed as a self-validating system : the System Suitability Test (SST) must pass before any data is generated.[1]
A. Chromatographic Conditions (The "Gold Standard")
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C18 Hybrid (e.g., 150 mm x 4.6 mm, 3.5 µm), High-pH stable.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 10% B (Re-equilibration)
-
-
Column Temp: 35°C.
-
Injection Vol: 5–10 µL.
B. Step-by-Step Validation Workflow
1. Specificity (Forced Degradation)
-
Action: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%
). -
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). No interference at the retention time of the main peak.
-
Note: The ether linkage is susceptible to oxidative cleavage; expect a phenol impurity and an aminopyridine-alcohol impurity under oxidative stress.[1]
2. Linearity
-
Action: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance Criteria: Correlation coefficient (
) .
3. Accuracy (Recovery)
-
Action: Spike known amounts of pure standard into a placebo matrix at 3 levels (80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0% .
4. Precision (Repeatability)
-
Action: 6 injections of the standard at 100% concentration.
-
Acceptance Criteria: RSD
for Assay; RSD for Impurities.
5. Robustness (The "Self-Check")
-
Action: Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and pH (±0.2 units).
-
Acceptance Criteria: System Suitability parameters (Tailing Factor < 1.5, Resolution > 2.0) must still be met.
Visualization of the Analytical Ecosystem
Diagram 1: Analytical Decision Matrix
This logic tree guides the analyst in choosing the correct validation path based on the intended use of the data.
Caption: Decision matrix for selecting High-pH HPLC vs. UHPLC-MS based on analytical requirements.
Diagram 2: Validation Workflow & Critical Control Points
This workflow illustrates the sequential validation steps, highlighting where "Go/No-Go" decisions protect data integrity.
Caption: Sequential validation workflow emphasizing the System Suitability Test (SST) as a critical gate.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][3][4] Geneva: ICH Secretariat, 2005. [Link]
-
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature on retention and peak shape. Journal of Chromatography A, 2010. [Link]
-
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry, 2015. [Link]
-
Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note. [Link]
Sources
A Comparative Guide to the Identification of Degradation Products in 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of a drug substance's stability is paramount. The identification and characterization of degradation products are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive framework for investigating the degradation of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine, a molecule possessing both a benzyl ether and an aminopyridine moiety, making it susceptible to a range of degradation pathways.
As direct degradation studies on this specific molecule are not publicly available, this guide synthesizes information from established chemical principles and studies on analogous structures. We will explore the probable degradation pathways, compare state-of-the-art analytical methodologies for their identification, and provide detailed, actionable experimental protocols. This approach empowers researchers to proactively design robust stability-indicating methods and gain a deeper understanding of the molecule's intrinsic properties.
Anticipated Degradation Pathways: A Mechanistic Perspective
Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products that may arise under various environmental conditions.[1][2][3] For 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine, the primary sites of instability are the benzyl ether linkage and the aminopyridine ring.
Hydrolytic Degradation: Cleavage of the Ether Linkage
The benzyl ether bond is susceptible to cleavage under both acidic and basic conditions, a common degradation pathway for many pharmaceuticals.[4][5][6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is protonated, creating a good leaving group. The subsequent cleavage can proceed via an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation.[6][7] For 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine, the benzylic carbocation is stabilized by the phenyl ring, favoring an SN1 pathway. This results in the formation of 3-hydroxy-pyridin-2-amine (DP1) and (3-fluorophenyl)methanol (DP2) .
-
Base-Catalyzed Hydrolysis: While generally less reactive than under acidic conditions, benzyl ethers can undergo nucleophilic attack by hydroxide ions at elevated temperatures, leading to the same primary degradation products: DP1 and DP2 .
Caption: Hydrolytic degradation of the parent compound.
Oxidative Degradation: Targeting the Aminopyridine Moiety
The aminopyridine ring is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.[8][9][10][11] The electron-rich amino group can be oxidized to a variety of products.
-
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide (DP3) .
-
Amino Group Oxidation: The primary amino group can be oxidized to a nitroso or nitro derivative, though this is often a more complex pathway. A more likely product is the formation of an N-oxide of the aminopyridine (DP4) .
Caption: Oxidative degradation of the parent compound.
Photolytic Degradation: A Pathway of Radical Reactions
Aromatic amines and pyridine derivatives are known to be sensitive to light.[12][13] Photodegradation can proceed through complex radical mechanisms, potentially leading to a variety of products.
-
Homolytic Cleavage: UV radiation can induce homolytic cleavage of the benzylic C-O bond, generating a benzyl radical and a pyridinoxy radical. These highly reactive species can then undergo a variety of subsequent reactions, including dimerization and reaction with solvent, leading to a complex mixture of degradants.
-
Ring Opening and Rearrangement: The pyridine ring itself can undergo photochemical rearrangement and ring-opening reactions, further contributing to the complexity of the degradation profile.
Due to the intricate nature of photolytic degradation, the identification of specific products requires sophisticated analytical techniques and careful interpretation of the data.
Comparative Analysis of Analytical Techniques for Degradant Identification
The choice of analytical technique is critical for the successful separation, identification, and quantification of degradation products. A combination of chromatographic and spectroscopic methods is typically employed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is the workhorse of stability testing, offering robust and reproducible quantification.[1][3] A stability-indicating HPLC method must be able to resolve the parent compound from all significant degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temperature | 30 °C |
Hypothetical Chromatographic Data:
| Compound | Retention Time (min) |
| DP1: 3-Hydroxypyridin-2-amine | 3.5 |
| Parent Compound | 12.8 |
| DP2: (3-Fluorophenyl)methanol | 10.2 |
| DP3: N-oxide | 11.5 |
| DP4: N-oxide of aminopyridine | 9.8 |
While HPLC-UV is excellent for quantification, it provides limited structural information, necessitating the use of mass spectrometry for identification.
Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)
UPLC-QTOF-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.[14][15][16][17][18] The high resolution and mass accuracy of the TOF analyzer allow for the determination of elemental compositions, while MS/MS fragmentation provides key structural information.
Illustrative UPLC-QTOF-MS Data:
| Compound | RT (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Mass Error (ppm) | Proposed Formula |
| DP1 | 2.1 | 111.0553 | 111.0558 | -4.5 | C₅H₇N₂O |
| DP2 | 6.8 | 127.0502 | 127.0508 | -4.7 | C₇H₈FO |
| DP4 | 6.2 | 234.0879 | 234.0886 | -3.0 | C₁₁H₁₁FN₃O₂ |
| DP3 | 7.5 | 234.0881 | 234.0886 | -2.1 | C₁₁H₁₁FN₃O₂ |
| Parent | 8.2 | 218.0932 | 218.0937 | -2.3 | C₁₁H₁₁FN₃O |
The combination of retention time, accurate mass, and fragmentation patterns allows for the confident identification of degradation products.
Caption: General workflow for degradation product analysis.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for the specific laboratory conditions and equipment.
Protocol 1: Forced Degradation Studies
Objective: To generate degradation products of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine under various stress conditions.
Materials:
-
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the drug substance in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Heat the solution at 80°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the drug substance (100 µg/mL in methanol/water) to UV light (e.g., 254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time points, withdraw aliquots from both the exposed and control samples for analysis.
-
Protocol 2: UPLC-QTOF-MS Analysis for Degradant Identification
Objective: To identify and characterize the degradation products generated in the forced degradation studies.
Instrumentation:
-
UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
UPLC Method:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
QTOF-MS Method:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-1000
-
Acquisition Mode: MSE (to acquire both precursor and fragment ion data in a single run)
Data Analysis:
-
Process the acquired data using appropriate software.
-
Identify peaks corresponding to the parent drug and potential degradation products.
-
Determine the accurate mass of each component and calculate its elemental composition.
-
Analyze the MS/MS fragmentation patterns to propose the structures of the degradation products.
-
Compare the fragmentation of the degradation products with that of the parent compound to identify the site of modification.
Conclusion: A Proactive Approach to Stability
This guide provides a comprehensive, albeit predictive, framework for the identification of degradation products of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine. By understanding the potential degradation pathways and employing a combination of forced degradation studies and advanced analytical techniques like UPLC-QTOF-MS, researchers can proactively develop robust, stability-indicating methods. This approach not only fulfills regulatory requirements but also provides invaluable insights into the intrinsic stability of the molecule, ultimately contributing to the development of safer and more effective medicines. The principles and protocols outlined herein serve as a robust starting point for any scientist tasked with the critical endeavor of impurity profiling in drug development.
References
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- Freed, A. L., et al. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 727-738.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]
- Jones, M. D., & Plumb, R. S. (2006). The application of sub 2-μm particle liquid chromatography operated at high mobile linear velocities coupled to orthogonal accelerated time-of-flight mass spectrometry for the analysis of ranitidine and its impurities.
- Klick, S., et al. (2005). Toward a general strategy for the identification of degradation products in stressed pharmaceutical samples by liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
- Ma, M., et al. (2008). A model study of oxidative degradation of a pharmaceutical amine in solution. Journal of Pharmaceutical Sciences, 97(7), 2568-2580.
- Reddy, G. V. R., et al. (2010). Identification of degradation products in aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
- Roy, J. (2002). Pharmaceutical impurities--a mini-review. AAPS PharmSciTech, 3(2), E6.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Srinivas, K. S. V., et al. (2008). Stress degradation studies on aripiprazole and development of a validated stability indicating LC method.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Twohig, M., et al. (2014). Methodology for identification of pesticide metabolites in complex matrices using UPLC-ToF/MSE and the UNIFI Scientific Information System.
- Bach, R. D., et al. (1993). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society, 115(13), 5768-5775.
- Gilbert, B. C., et al. (1992). Mechanisms of peroxide stabilization. An investigation of some reactions of hydrogen peroxide in the presence of aminophosphonic acids. Journal of the Chemical Society, Perkin Transactions 2, (2), 153-160.
- Maillard-Dupuy, C., et al. (1995). Kinetics and Products of the TiO2 Photocatalytic Degradation of Pyridine in Water. Environmental Science & Technology, 29(6), 1590-1596.
- Taylor, A., & Jones, G. (1980). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 777-781.
- Kettle, A. J., & Winterbourn, C. C. (1994). The mechanism of myeloperoxidase-catalysed oxidation of aminopyrine. Archives of Biochemistry and Biophysics, 311(1), 126-131.
- Albini, A., & Fagnoni, M. (2004).
- Attri, P., et al. (2022). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society, 99(3), 100324.
- Shanbhogue, M. (2013). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. International Journal of ChemTech Research, 5(5), 2348-2354.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
